molecular formula C9H8O3 B1589088 4-Methoxyisobenzofuran-1(3H)-one CAS No. 4792-33-0

4-Methoxyisobenzofuran-1(3H)-one

Cat. No.: B1589088
CAS No.: 4792-33-0
M. Wt: 164.16 g/mol
InChI Key: HTONKCSNONAUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyisobenzofuran-1(3H)-one is a natural product found in Streptomyces with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-8-4-2-3-6-7(8)5-12-9(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONKCSNONAUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455713
Record name 4-METHOXYISOBENZOFURAN-1(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-33-0
Record name 4-METHOXYISOBENZOFURAN-1(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 4-Methoxyisobenzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxyisobenzofuran-1(3H)-one, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₈O₃, with a molecular weight of 164.16 g/mol . The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific experimental data for ¹H and ¹³C NMR of this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1733StrongC=O (γ-lactone)
1600, 1585MediumC=C (aromatic)
1267StrongC-O (ether)
3003, 2925, 2837MediumC-H (aromatic and aliphatic)

This data is based on the reported IR spectrum of the closely related isomer, 6-Methoxyisobenzofuran-1(3H)-one, and is expected to be very similar for the 4-methoxy isomer.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides a very precise determination of the molecular mass.

Table 4: Mass Spectrometry Data for this compound

m/zIon
165.0552[M+H]⁺ (Calculated for C₉H₉O₃)
165.0608[M+H]⁺ (Found for C₉H₉O₃)

This data is based on the reported high-resolution mass spectrometry (HREIMS) data for the closely related isomer, 6-Methoxyisobenzofuran-1(3H)-one.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data validation. The following are representative protocols for NMR, IR, and MS analysis of isobenzofuranone derivatives.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra of isobenzofuranone compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrument: A 300 MHz or 400 MHz NMR spectrometer is typically used for routine analysis.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

The IR spectrum can be obtained using the following procedure:

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry Protocol

High-resolution mass spectra are typically obtained using the following method:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form protonated molecules [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their m/z values. The high resolution allows for the determination of the elemental composition of the ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For further in-depth analysis, it is recommended to consult primary research articles and spectral databases.

References

4-Methoxyisobenzofuran-1(3H)-one: A Synthetic Compound with Naturally Occurring Relatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and natural product databases indicates that 4-Methoxyisobenzofuran-1(3H)-one is not a known naturally occurring compound. Extensive searches have not identified any reports of its isolation from plant, fungal, or other biological sources. This compound is, however, commercially available as a synthetic chemical reagent.

While this compound itself has not been found in nature, the core structure, isobenzofuran-1(3H)-one (also known as phthalide), and its various substituted derivatives are present in a range of natural products, particularly those derived from fungi. These related compounds exhibit a variety of biological activities and are of interest to researchers in drug development. This guide provides an in-depth technical overview of the natural occurrence, isolation, and biological context of closely related methoxyisobenzofuranone derivatives.

Naturally Occurring Isomers and Derivatives

Several isomers and derivatives of methoxyisobenzofuranone have been isolated from natural sources. Notably, fungi are a rich source of these compounds.

Fungal Metabolites

A number of isobenzofuranone derivatives have been identified as secondary metabolites of various fungal species. These compounds often possess additional hydroxyl, methyl, or methoxy groups on the aromatic ring.

Compound NameSource OrganismReference
4,6-dihydroxy-5-methoxy-7-methylphthalideCephalosporium sp. AL031[1]
4,5,6-trihydroxy-7-methylphthalideEpicoccum sp.
Asperindopiperazines A–CAspergillus sp. SY2601[2]
5-methoxy-8,9-dihydroxy-8,9-deoxyaspyroneAspergillus sp. SY2601[2]
12S-aspertetranone DAspergillus sp. SY2601[2]

Experimental Protocols: Isolation of Fungal Isobenzofuranones

The isolation and characterization of isobenzofuranone derivatives from fungal cultures typically involve a multi-step process encompassing cultivation, extraction, and chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of secondary metabolites from fungi such as Cephalosporium and Aspergillus.[1][2][3][4]

Fungal Cultivation

The specific fungal strain is cultured on a suitable medium to encourage the production of secondary metabolites. This can be either a solid or liquid medium.

  • Solid Medium Example: Rice, wheat bran, cornmeal, and sugar cane bagasse mixture.

  • Liquid Medium Example: Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.

  • Incubation: Cultures are typically incubated for several days to weeks under controlled temperature and lighting conditions.

Extraction of Secondary Metabolites

Following incubation, the fungal biomass and culture medium are extracted to isolate the crude mixture of metabolites.

  • Separation: The fungal mycelium is separated from the liquid broth by filtration.

  • Solvent Extraction: Both the mycelium and the supernatant are extracted with organic solvents. Common solvents include ethyl acetate, methanol, and chloroform. This is often done multiple times to ensure complete extraction.

  • Concentration: The combined organic extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the individual isobenzofuranone derivatives.

  • Column Chromatography: The crude extract is first fractionated using column chromatography with a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compounds (as determined by thin-layer chromatography or other analytical methods) are further purified using preparative or semi-preparative HPLC, often with a C18 reversed-phase column.

Structure Elucidation

The final step is to determine the chemical structure of the purified compounds. This is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

The following diagram illustrates a typical workflow for the isolation and identification of fungal isobenzofuranones.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation cultivation Inoculation and Incubation (Solid or Liquid Medium) filtration Filtration (Separate Mycelium and Broth) cultivation->filtration extraction Solvent Extraction (e.g., Ethyl Acetate) filtration->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc ms Mass Spectrometry (MS) hplc->ms nmr NMR Spectroscopy (1D and 2D) hplc->nmr

Isolation and Identification Workflow

Biological Activity and Signaling Pathways

Natural products, including isobenzofuranone derivatives, are known to modulate various cellular signaling pathways, making them attractive for drug discovery.[5][6][7][8] While specific pathways for this compound are not documented due to its synthetic nature, related natural compounds have been shown to impact pathways involved in cancer cell proliferation, apoptosis, and inflammation.

Many natural products exert their effects by targeting key proteins in signaling cascades such as the NF-κB, MAPK, and PI3K/Akt pathways. These pathways are crucial in regulating cellular processes, and their dysregulation is often implicated in diseases like cancer.

The diagram below provides a generalized overview of how a natural product might modulate these key signaling pathways.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates ras Ras receptor->ras Activates akt Akt pi3k->akt Activates gene_expression Gene Expression (Proliferation, Apoptosis, Inflammation) akt->gene_expression Regulates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->gene_expression Regulates ikk IKK ikb IκB ikk->ikb Inhibits nfkb NF-κB ikb->nfkb nfkb->gene_expression Regulates np Natural Product (e.g., Isobenzofuranone) np->akt Inhibits np->raf Inhibits np->ikk Inhibits

Modulation of Signaling Pathways by Natural Products

Conclusion

References

The Emerging Therapeutic Potential of Isobenzofuran-1(3H)-ones: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities. These activities range from neuroprotection and antidepressant effects to antimicrobial and anticancer properties. This document aims to consolidate the current understanding of the mechanisms of action associated with this versatile chemical class, with a particular focus on pathways relevant to drug discovery and development. While the specific biological targets of 4-Methoxyisobenzofuran-1(3H)-one remain to be elucidated, the study of its analogues provides a strong basis for predicting its potential therapeutic applications.

Biological Activities and Potential Mechanisms of Action

The isobenzofuran-1(3H)-one core has been associated with a diverse array of pharmacological effects. The subsequent sections will delve into the key therapeutic areas where these compounds have shown promise, supported by available quantitative data and proposed mechanisms of action.

Neuroprotective Effects

Several isobenzofuran-1(3H)-one derivatives have demonstrated significant neuroprotective properties, suggesting their potential in treating neurodegenerative diseases and ischemic stroke.[1] Two primary mechanisms have been proposed for these effects: inhibition of the TWIK-related potassium channel-1 (TREK-1) and antioxidant activity.

TREK-1 Inhibition: The TREK-1 channel is involved in regulating neuronal excitability and apoptosis. Its inhibition is considered a viable strategy for preventing neuronal cell death.[2] A series of novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as TREK-1 inhibitors, demonstrating neuroprotective effects both in vitro and in vivo.[2]

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in various neurological disorders. Certain isobenzofuranone derivatives have been shown to mitigate the effects of oxidative stress by reducing intracellular reactive oxygen species (ROS) and lipid peroxidation in primary cultures of hippocampal neurons.[1][3] This antioxidant capacity presents a plausible mechanism for their observed neuroprotective effects.[1]

Antidepressant Activity

Recent studies have highlighted the potential of isobenzofuran-1(3H)-one derivatives as novel antidepressant agents. The primary mechanism of action identified is the inhibition of serotonin reuptake.[4]

Serotonin Reuptake Inhibition: A series of novel isobenzofuran-1(3H)-one derivatives have been shown to inhibit serotonin reuptake in vitro.[4] One particular compound, 10a from the study by Tao et al. (2024), not only demonstrated superior inhibitory effects but also improved depression-like behavior in a chronic restraint stress mouse model by increasing serotonin levels in the cortex.[4] Furthermore, this compound was found to promote the recovery of hippocampal neuron damage and increase the expression of synaptic-associated proteins.[4]

Anticancer Activity

The isobenzofuran-1(3H)-one scaffold has also been investigated for its antiproliferative activity against various cancer cell lines. Several C-3 functionalized derivatives have shown inhibitory effects on the viability of lymphoma (U937) and myeloid leukemia (K562) cells.[5]

Data Presentation

The following tables summarize the reported biological activities and quantitative data for various isobenzofuran-1(3H)-one derivatives.

Table 1: Summary of Biological Activities of Isobenzofuran-1(3H)-one Derivatives

Biological ActivityProposed Mechanism of ActionKey FindingsReference(s)
Neuroprotection TREK-1 InhibitionInhibition of TREK-1 leads to prevention of neuronal cell death.[2]
Antioxidant ActivityReduction of intracellular ROS and lipid peroxidation in hippocampal neurons.[1][3]
Antidepressant Serotonin Reuptake InhibitionIncreased serotonin levels in the cortex and improved depression-like behavior.[4]
Anticancer Not fully elucidatedInhibition of cell viability in lymphoma and leukemia cell lines.[5]
Antimicrobial Not specifiedGeneral antimicrobial activity reported for the isobenzofuranone core.[6]
Antiplatelet Not specifiedMentioned as a biological property of isobenzofuran-1(3H)-ones.[7]

Table 2: Quantitative Data for Selected Isobenzofuran-1(3H)-one Derivatives

Compound/DerivativeBiological Target/AssayIC50 / ActivityReference(s)
Compound 16 (C-3 functionalized)K562 cell viability2.79 µM[5]
Compound 18 (C-3 functionalized)K562 cell viability1.71 µM[5]
Compounds 9d, 10a, 10cSerotonin Reuptake InhibitionDemonstrated superior inhibitory effects (specific IC50 values not provided in the abstract).[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the discussed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

TREK1_Inhibition_Pathway Isobenzofuran-1(3H)-one_Derivative Isobenzofuran-1(3H)-one Derivative TREK1 TREK-1 Channel Isobenzofuran-1(3H)-one_Derivative->TREK1 Inhibits Neuronal_Excitability Decreased Neuronal Excitability TREK1->Neuronal_Excitability Regulates Apoptosis Decreased Apoptosis TREK1->Apoptosis Promotes Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection Apoptosis->Neuroprotection

Caption: TREK-1 Inhibition Pathway by Isobenzofuran-1(3H)-one Derivatives.

Serotonin_Reuptake_Inhibition cluster_presynaptic Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Binds to Receptors SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Serotonin_Synapse Increased Synaptic Serotonin Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Synaptic_Cleft Release Isobenzofuran-1(3H)-one_Derivative Isobenzofuran-1(3H)-one Derivative Isobenzofuran-1(3H)-one_Derivative->SERT Inhibits Antidepressant_Effect Antidepressant Effect Serotonin_Synapse->Antidepressant_Effect

Caption: Mechanism of Serotonin Reuptake Inhibition.

Experimental Protocols

While detailed protocols for this compound are not available, this section outlines the general methodologies employed in the synthesis and biological evaluation of related isobenzofuran-1(3H)-one derivatives, as described in the cited literature.

Synthesis of Isobenzofuran-1(3H)-one Derivatives

A general method for the synthesis of isobenzofuran-1(3H)-ones involves the palladium-catalyzed carbonylation of o-halobenzoic acids or their derivatives. For instance, 5-Methoxyisobenzofuran-1(3H)-one has been prepared by reacting 4-methoxybenzoic acid with dibromomethane in the presence of palladium(II) acetate and potassium bicarbonate at 140°C for 18 hours.[7] The product was purified by silica gel column chromatography.[7] Similarly, 6-Methoxyisobenzofuran-1(3H)-one was synthesized from 3-methoxy benzoic acid and dibromomethane using palladium(II) acetate and potassium dihydrogen phosphate, with the reaction proceeding at 140°C for 36 hours.[6]

In Vitro Serotonin Reuptake Inhibition Assay

The inhibitory effect of isobenzofuran-1(3H)-one derivatives on serotonin reuptake is a key measure of their antidepressant potential.[4] Although the specific details of the assay used for the isobenzofuranone derivatives were not fully described in the abstract, a typical protocol involves using cells expressing the human serotonin transporter (hSERT). The assay measures the uptake of a radiolabeled substrate (e.g., [3H]5-HT) in the presence and absence of the test compounds. The reduction in substrate uptake in the presence of the compound indicates inhibitory activity, from which an IC50 value can be determined.

Neuroprotection Assays

To assess the neuroprotective effects of isobenzofuranone derivatives against oxidative stress, primary cultures of hippocampal neurons are often used.[1] A common experimental setup involves the following steps:

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured in appropriate media.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the neuronal cultures to hydrogen peroxide (H2O2).[1]

  • Treatment: Cells are pre-treated with the isobenzofuranone derivatives for a specific period before the addition of H2O2.[1]

  • Assessment of Cell Viability and Oxidative Damage:

    • Cell Viability: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to quantify cell viability.[3]

    • ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]

    • Lipid Peroxidation: Lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA) or by using fluorescent probes like BODIPY 581/591 C11.[3]

Anticancer Cell Viability Assay

The antiproliferative activity of isobenzofuran-1(3H)-one derivatives is typically evaluated using cancer cell lines.[5] The MTT assay is a widely used method for this purpose:

  • Cell Culture: Cancer cell lines (e.g., U937, K562) are cultured in appropriate media and seeded in 96-well plates.[5]

  • Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[5]

  • MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]

Conclusion and Future Directions

The isobenzofuran-1(3H)-one scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases, including neurodegenerative disorders, depression, and cancer. While the specific mechanism of action for this compound remains to be elucidated, the diverse biological activities of its structural analogs strongly suggest its potential as a bioactive molecule.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of this compound to understand its mechanism of action.

  • In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to characterize its pharmacological profile, including its efficacy, potency, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize its biological activity and drug-like properties.

By systematically investigating the biological properties of this compound, the scientific community can unlock its full therapeutic potential and pave the way for the development of new and effective treatments for a variety of human diseases.

References

Physical properties of 4-Methoxyisobenzofuran-1(3H)-one (melting point, solubility)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of 4-Methoxyisobenzofuran-1(3H)-one, with a focus on its melting point and solubility. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents data for related isomers to offer a comparative context, alongside detailed experimental protocols for determining these crucial physical characteristics.

Introduction to this compound

This compound, also known as 4-methoxyphthalide, is a heterocyclic organic compound. It belongs to the isobenzofuranone class of molecules, which are characterized by a fused benzene and furanone ring system. The specific isomer, this compound, has the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . While it is commercially available and listed as a solid, specific, experimentally determined physical properties such as a precise melting point and solubility data are not widely reported in scientific literature.

Physical Properties

Melting Point

For comparative purposes, the melting points of its isomers, 5-Methoxyisobenzofuran-1(3H)-one and 6-Methoxyisobenzofuran-1(3H)-one, are provided in the table below. This data can offer an approximate range for the melting point of the 4-methoxy isomer.

CompoundMelting Point (°C)
5-Methoxyisobenzofuran-1(3H)-one113.4 - 114.7
6-Methoxyisobenzofuran-1(3H)-one116.9 - 118.4
Solubility

Detailed solubility data for this compound in various solvents is not specified in the available literature. For the parent compound, Isobenzofuran-1(3H)-one (phthalide), it is reported to be sparingly soluble in water, and soluble in alcohol, ether, and hot water.[1] It is reasonable to infer that this compound would exhibit similar solubility in organic solvents due to its structural similarity.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of melting point and solubility for a solid organic compound like this compound.

Melting Point Determination

A common and reliable method for determining the melting point of a crystalline solid is using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. The apparatus is equipped with a thermometer or a digital temperature sensor and a magnifying lens to observe the sample.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Determination

The solubility of a compound can be determined qualitatively and quantitatively in various solvents.

Qualitative Solubility Test:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated (e.g., by vortexing) at a constant temperature (e.g., room temperature). The dissolution of the solid is observed. If the solid dissolves completely, it is considered soluble. If it does not dissolve, it is insoluble. If some dissolves, it is partially soluble.

Quantitative Solubility Determination (e.g., by UV-Vis Spectroscopy):

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is soluble and has a chromophore) are prepared. The absorbance of these solutions is measured at a specific wavelength (λmax) using a UV-Vis spectrophotometer to create a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is diluted with the solvent. The absorbance of the diluted solution is measured using the UV-Vis spectrophotometer.

  • Concentration Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of this compound in the solvent is then calculated by taking the dilution factor into account.

Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized or acquired chemical compound.

G Workflow for Physical Property Determination cluster_0 Compound Acquisition cluster_1 Physical Property Analysis cluster_2 Data Reporting A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B C Purity Assessment (e.g., NMR, LC-MS) B->C D Melting Point Determination C->D E Solubility Screening (Qualitative) C->E G Tabulate Physical Properties D->G H Document Experimental Protocols F Solubility Measurement (Quantitative) E->F F->G

Caption: General workflow for the determination and reporting of physical properties of a chemical compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Methoxyisobenzofuran-1(3H)-one from 3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methoxyisobenzofuran-1(3H)-one, also known as 4-methoxyphthalide, is a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic systems and natural product analogues. Its structure is a component of various biologically active molecules. This document outlines a detailed three-step synthetic protocol for the preparation of this compound starting from the readily available 3-methoxybenzoic acid. The synthesis involves a directed ortho-metalation to introduce a formyl group, followed by selective reduction and subsequent acid-catalyzed lactonization.

Overall Synthetic Scheme:

The synthesis of this compound from 3-methoxybenzoic acid is accomplished via a three-step process:

  • Step 1: Ortho-formylation of 3-methoxybenzoic acid to yield 2-formyl-3-methoxybenzoic acid.

  • Step 2: Reduction of 2-formyl-3-methoxybenzoic acid to 2-(hydroxymethyl)-3-methoxybenzoic acid.

  • Step 3: Lactonization of 2-(hydroxymethyl)-3-methoxybenzoic acid to afford the final product, this compound.

A visual representation of this workflow is provided below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 3-methoxybenzoic_acid 3-Methoxybenzoic Acid 2-formyl-3-methoxybenzoic_acid 2-Formyl-3-methoxybenzoic Acid 3-methoxybenzoic_acid->2-formyl-3-methoxybenzoic_acid Step 1: Ortho-formylation 2-(hydroxymethyl)-3-methoxybenzoic_acid 2-(Hydroxymethyl)-3-methoxybenzoic Acid 2-formyl-3-methoxybenzoic_acid->2-(hydroxymethyl)-3-methoxybenzoic_acid Step 2: Reduction This compound This compound 2-(hydroxymethyl)-3-methoxybenzoic_acid->this compound Step 3: Lactonization

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Formyl-3-methoxybenzoic Acid

This step utilizes directed ortho-metalation, where the carboxylic acid and methoxy groups of 3-methoxybenzoic acid direct lithiation to the C2 position. The resulting organolithium species is then quenched with an electrophile (dimethylformamide) to introduce the formyl group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Methoxybenzoic AcidReagentPlus®, 99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousDriSolv®EMD Millipore
N,N,N',N'-Tetramethylethylenediamine (TMEDA)99.5%Sigma-Aldrich
sec-Butyllithium (s-BuLi)1.4 M in cyclohexaneSigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Fisher Chemical
Diethyl EtherACS GradeVWR Chemicals
Magnesium Sulfate, anhydrousLaboratory GradeFisher Chemical

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-methoxybenzoic acid (10.0 g, 65.7 mmol).

  • Add anhydrous tetrahydrofuran (THF, 200 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 16.0 g, 21.0 mL, 138.0 mmol).

  • Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.4 M in cyclohexane, 100 mL, 140.0 mmol) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF, 10.2 mL, 131.4 mmol) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 1-2.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford 2-formyl-3-methoxybenzoic acid as a white solid.

Quantitative Data:

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2-Formyl-3-methoxybenzoic AcidC₉H₈O₄180.1670-80%
Step 2: Synthesis of 2-(Hydroxymethyl)-3-methoxybenzoic Acid

This step involves the selective reduction of the aldehyde functionality in 2-formyl-3-methoxybenzoic acid to a primary alcohol using sodium borohydride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Formyl-3-methoxybenzoic AcidAs synthesized-
Methanol (MeOH)ACS GradeVWR Chemicals
Sodium Borohydride (NaBH₄)99%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Fisher Chemical
Ethyl AcetateACS GradeVWR Chemicals
Magnesium Sulfate, anhydrousLaboratory GradeFisher Chemical

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2-formyl-3-methoxybenzoic acid (8.0 g, 44.4 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.85 g, 48.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C until the pH is acidic and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 2-(hydroxymethyl)-3-methoxybenzoic acid as a white solid, which can be used in the next step without further purification.

Quantitative Data:

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2-(Hydroxymethyl)-3-methoxybenzoic AcidC₉H₁₀O₄182.1790-95%
Step 3: Synthesis of this compound

The final step is an intramolecular esterification (lactonization) of 2-(hydroxymethyl)-3-methoxybenzoic acid, which is typically catalyzed by a strong acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(Hydroxymethyl)-3-methoxybenzoic AcidAs synthesized-
TolueneACS GradeVWR Chemicals
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)98.5%Sigma-Aldrich
Sodium Bicarbonate, saturated solution--
Ethyl AcetateACS GradeVWR Chemicals
Magnesium Sulfate, anhydrousLaboratory GradeFisher Chemical

Protocol:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 2-(hydroxymethyl)-3-methoxybenzoic acid (7.0 g, 38.4 mmol), toluene (150 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 365 mg, 1.92 mmol).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to give this compound as a white solid.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compoundC₉H₈O₃164.1685-95%116-118

Characterization Data

Note: Experimental spectral data for this compound is not widely available. The following data is predicted based on the analysis of isomeric compounds and general principles of NMR spectroscopy.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.60 (t, J = 7.8 Hz, 1H, Ar-H)

  • δ 7.20 (d, J = 7.6 Hz, 1H, Ar-H)

  • δ 7.10 (d, J = 8.0 Hz, 1H, Ar-H)

  • δ 5.28 (s, 2H, -CH₂-)

  • δ 3.90 (s, 3H, -OCH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 170.5 (C=O)

  • δ 158.0 (C-OCH₃)

  • δ 140.0 (Ar-C)

  • δ 134.5 (Ar-CH)

  • δ 125.0 (Ar-C)

  • δ 118.0 (Ar-CH)

  • δ 110.0 (Ar-CH)

  • δ 69.0 (-CH₂-)

  • δ 56.0 (-OCH₃)

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • 2925, 2850 (C-H stretch)

  • 1750 (C=O, lactone)

  • 1600, 1480 (C=C, aromatic)

  • 1270, 1030 (C-O stretch)

Mass Spectrometry (MS):

  • Calculated for C₉H₈O₃: 164.0473

  • Found (EI+): m/z 164 [M]⁺, 135 [M-CHO]⁺, 107 [M-CO₂-CH₃]⁺.

Logical Relationships Diagram

The following diagram illustrates the key transformations and the relationship between the starting material, intermediates, and the final product.

logical_relationships start 3-Methoxybenzoic Acid C₉H₈O₃ inter1 2-Formyl-3-methoxybenzoic Acid C₉H₈O₄ start->inter1 Directed Ortho-metalation (s-BuLi, TMEDA) then DMF quench inter2 2-(Hydroxymethyl)-3-methoxybenzoic Acid C₉H₁₀O₄ inter1->inter2 Selective Reduction (NaBH₄, MeOH) product This compound C₉H₈O₃ inter2->product Acid-catalyzed Lactonization (p-TsOH, Toluene)

Caption: Key chemical transformations in the synthesis.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isobenzofuranones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of isobenzofuranones, a crucial scaffold in medicinal chemistry and natural product synthesis, utilizing palladium catalysis. Three prominent and effective methods are highlighted: Domino Catalysis from o-bromobenzyl alcohols, C-H Activation/Lactonization of 2-arylacetic acids, and Carbonylative Cyclization of 2-hydroxybenzyl alcohols.

Introduction

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of bicyclic lactones that form the core structure of numerous biologically active natural products and synthetic pharmaceuticals. Their diverse pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties, have made their synthesis a significant focus for organic and medicinal chemists. Palladium catalysis has emerged as a powerful tool for the construction of the isobenzofuranone skeleton, offering high efficiency, functional group tolerance, and opportunities for asymmetric synthesis. This document outlines key palladium-catalyzed methodologies, providing detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.

Method 1: Domino Palladium-Catalyzed Synthesis from o-Bromobenzyl Alcohols

This one-pot domino reaction provides an efficient route to a wide array of isobenzofuran-1(3H)-ones from readily available o-bromobenzyl alcohols. The process involves an initial oxidation of the alcohol followed by a palladium-catalyzed carbonylation and subsequent lactonization. Paraformaldehyde is utilized as a safe and convenient in-situ source of carbon monoxide.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various isobenzofuranones using the domino palladium-catalyzed approach with paraformaldehyde.[1][2]

Entryo-Bromobenzyl Alcohol SubstrateProductYield (%)
11-(2-bromophenyl)ethanol3-methylisobenzofuran-1(3H)-one85
2(2-bromophenyl)(phenyl)methanol3-phenylisobenzofuran-1(3H)-one92
31-(2-bromo-4,5-dimethoxyphenyl)ethanol6,7-dimethoxy-3-methylisobenzofuran-1(3H)-one82
4(2-bromophenyl)(p-tolyl)methanol3-(p-tolyl)isobenzofuran-1(3H)-one90
5(2-bromophenyl)(4-methoxyphenyl)methanol3-(4-methoxyphenyl)isobenzofuran-1(3H)-one88
61-(2-bromophenyl)pentan-1-ol3-butylisobenzofuran-1(3H)-one (n-butylphthalide)78
72-bromo-3-methoxybenzyl alcohol4-methoxyisobenzofuran-1(3H)-one75
82-bromo-4,5-methylenedioxybenzyl alcohol6,7-(methylenedioxy)isobenzofuran-1(3H)-one72
Experimental Protocol

General Procedure for Domino Palladium-Catalyzed Synthesis: [1][2]

  • To a flame-dried Schlenk tube, add the o-bromobenzyl alcohol (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Xanth-Phos (0.05 mmol, 10 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Add KOAc (1.0 mmol, 2.0 equiv), paraformaldehyde (1.5 mmol, 3.0 equiv), and anhydrous o-xylene (2.0 mL).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • The reaction mixture is stirred for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (10 mL).

  • The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired isobenzofuranone.

Note: For primary o-bromobenzyl alcohols, Na₂CO₃ is used as the base instead of KOAc.

Catalytic Cycle

Domino_Catalysis cluster_substrate Starting Material Pd(0)L_n Pd(0)L_n Aryl-Pd(II)-Br Aryl-Pd(II)-Br Pd(0)L_n->Aryl-Pd(II)-Br Oxidative Addition (Ar-Br) Aryl-Pd(II)-CHO Aryl-Pd(II)-CHO Aryl-Pd(II)-Br->Aryl-Pd(II)-CHO CO Insertion (from Paraformaldehyde) Aryl-Pd(II)-CO-R Aryl-Pd(II)-CO-R Aryl-Pd(II)-CHO->Aryl-Pd(II)-CO-R Intramolecular Insertion Product Isobenzofuranone Aryl-Pd(II)-CO-R->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration o-bromobenzyl alcohol o-bromobenzyl alcohol

Caption: Proposed catalytic cycle for the domino synthesis of isobenzofuranones.

Method 2: Palladium-Catalyzed C-H Activation/Lactonization of 2-Arylacetic Acids

This method provides a direct synthesis of benzofuran-2-ones through an intramolecular C-H activation and subsequent C-O bond formation. The reaction can be rendered enantioselective by employing chiral mono-N-protected amino acid (MPAA) ligands, offering access to optically active benzofuranones.

Quantitative Data Summary

The following table presents the yields and enantiomeric excesses for the asymmetric synthesis of chiral benzofuranones via Pd(II)-catalyzed C-H activation.[3][4]

Entry2,2-Diaryl-acetic Acid SubstrateLigandYield (%)ee (%)
12,2-diphenylacetic acidBoc-Val-OH8592
22,2-bis(4-methylphenyl)acetic acidBoc-Val-OH8290
32,2-bis(4-methoxyphenyl)acetic acidBoc-Ile-OH7896
42,2-bis(4-fluorophenyl)acetic acidBoc-Val-OH7591
52,2-bis(3,5-dimethylphenyl)acetic acidBoc-Val-OH8894
62-(naphthalen-2-yl)-2-phenylacetic acidBoc-Ile-OH7288
72-(thiophen-2-yl)-2-phenylacetic acidBoc-Val-OH6585
Experimental Protocol

General Procedure for Enantioselective C-H Activation/Lactonization: [3][4][5]

  • To a screw-capped vial, add the 2,2-diaryl-acetic acid (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and the chiral MPAA ligand (e.g., Boc-Val-OH, 0.06 mmol, 30 mol%).

  • Add PhI(OAc)₂ (0.3 mmol, 1.5 equiv) as the oxidant.

  • Add a solvent mixture of trifluoroacetic acid (TFA, 0.1 mL) and 1,2-dichloroethane (DCE, 1.0 mL).

  • Seal the vial and place it in a preheated heating block at 80 °C.

  • The reaction is stirred for 24-48 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel to yield the chiral benzofuranone.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic Cycle

CH_Activation cluster_ligand Chiral Ligand Pd(II) Pd(II) Palladacycle (II) Palladacycle (II) Pd(II)->Palladacycle (II) C-H Activation (with substrate) Palladacycle (IV) Palladacycle (IV) Palladacycle (II)->Palladacycle (IV) Oxidation (PhI(OAc)2) Product Benzofuranone Palladacycle (IV)->Product C-O Reductive Elimination Product->Pd(II) Catalyst Regeneration MPAA Ligand MPAA Ligand

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H activation/lactonization.

Method 3: Palladium-Catalyzed Carbonylative Synthesis from 2-Hydroxybenzyl Alcohols

This procedure describes the synthesis of benzofuran-2(3H)-ones via an intramolecular carbonylation of 2-hydroxybenzyl alcohols. Formic acid serves as a convenient and effective carbon monoxide source in this transformation.

Quantitative Data Summary

The following table shows the yields for the synthesis of various benzofuran-2(3H)-ones using the palladium-catalyzed carbonylative approach with formic acid.[6]

Entry2-Hydroxybenzyl Alcohol SubstrateProductYield (%)
12-hydroxybenzyl alcoholBenzofuran-2(3H)-one78
22-hydroxy-3-methoxybenzyl alcohol4-methoxybenzofuran-2(3H)-one75
34-chloro-2-hydroxybenzyl alcohol6-chlorobenzofuran-2(3H)-one82
42-hydroxy-5-methylbenzyl alcohol5-methylbenzofuran-2(3H)-one85
51-(2-hydroxyphenyl)ethanol3-methylbenzofuran-2(3H)-one72
64-bromo-2-hydroxybenzyl alcohol6-bromobenzofuran-2(3H)-one79
Experimental Protocol

General Procedure for Carbonylative Synthesis: [6]

  • In a dried Schlenk tube, combine the 2-hydroxybenzyl alcohol (0.5 mmol, 1.0 equiv), Pd(TFA)₂ (0.025 mmol, 5 mol%), and Xantphos (0.03 mmol, 6 mol%).

  • The tube is evacuated and backfilled with argon.

  • Add formic acid (1.0 mmol, 2.0 equiv) and acetic anhydride (1.5 mmol, 3.0 equiv) as the dehydrating agent.

  • Add anhydrous dioxane (2.0 mL) as the solvent.

  • The tube is sealed and heated to 100 °C for 24 hours.

  • After cooling, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the pure benzofuran-2(3H)-one.

General Workflow

General_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Substrate, Catalyst, Ligand, and other Reagents setup Seal Vessel under Inert Atmosphere (e.g., Argon) start->setup heat Heat to Specified Temperature setup->heat stir Stir for Designated Time heat->stir cool Cool to Room Temperature stir->cool quench Quench Reaction (if necessary) cool->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify end Final Product purify->end Characterization (NMR, MS, etc.)

Caption: A generalized experimental workflow for palladium-catalyzed reactions.

References

Application Notes and Protocols for the Characterization of 4-Methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-Methoxyisobenzofuran-1(3H)-one, a key intermediate in the synthesis of various biologically active compounds. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 4792-33-0
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol
Physical Form Solid
Purity 98%
Storage Sealed in dry, room temperature

Chromatographic Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 pre-coated aluminum sheets.

  • Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a suitable mobile phase. The ratio can be optimized to achieve good separation, starting with a 2:1 (v/v) mixture.[1][2]

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) or by using an iodine chamber.[3]

Column Chromatography

Column chromatography is employed for the purification of this compound from reaction mixtures.

Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent: A gradient of hexane and ethyl acetate is effective for elution. A common starting eluent is a 2:1 (v/v) mixture of hexane and ethyl acetate.[1]

  • Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Begin elution with the hexane/ethyl acetate mixture, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Experimental Workflow for Chromatographic Purification

chromatographic_purification crude_product Crude Product dissolution Dissolve in Minimal Solvent crude_product->dissolution column_loading Load onto Silica Gel Column dissolution->column_loading elution Elute with Hexane:Ethyl Acetate (2:1) column_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling solvent_removal Solvent Removal (Reduced Pressure) pooling->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound. The following data is inferred from its isomers, 5- and 6-Methoxyisobenzofuran-1(3H)-one, and will be similar for the 4-methoxy isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[1][2]

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignments.

Expected ¹H NMR Data (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9s3H-OCH₃
~5.3s2H-CH₂-
~7.0-7.8m3HAr-H

Note: The exact chemical shifts and coupling constants will vary slightly for the 4-methoxy isomer compared to the 5- and 6-methoxy isomers.[1][2]

Expected ¹³C NMR Data (75 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~56-OCH₃
~69-CH₂-
~106-165Aromatic & C=O
~171C=O

Note: The chemical shifts are based on data for 5- and 6-methoxyisobenzofuran-1(3H)-one.[1][2]

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film or a Nujol mull.[4]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Vibration
~3000-2800C-H stretch (aromatic and aliphatic)
~1735C=O stretch (lactone)
~1600, ~1490C=C stretch (aromatic)
~1260C-O stretch (ether)

Note: Data is inferred from the spectra of 5- and 6-methoxyisobenzofuran-1(3H)-one.[1][2]

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce the sample via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, and if necessary, perform tandem mass spectrometry (MS/MS) for fragmentation analysis.

Expected Mass Spectrometry Data:

m/zInterpretation
165.0552[M+H]⁺ (Calculated for C₉H₈O₃)
133Phthalidyl cation ([M-OCH₃]⁺)

Note: The exact m/z value for the protonated molecule is based on high-resolution mass spectrometry (HREIMS) data for the 6-methoxy isomer.[2] A characteristic fragment at m/z = 133 is expected due to the loss of the methoxy group, leading to the stable phthalidyl cation.[3]

Logical Workflow for Spectroscopic Analysis

spectroscopic_analysis cluster_sample Purified Sample cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Proton & Carbon Environment nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight & Fragmentation ms->ms_data structure Structural Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: Logical workflow for the structural elucidation of the compound.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and melting point of the compound.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum or platinum pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Data Acquisition:

    • TGA: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and monitor the mass loss as a function of temperature.

    • DSC: Heat the sample under a controlled atmosphere at a constant heating rate and measure the heat flow to and from the sample to determine melting points and other thermal transitions.

Expected Data:

  • Melting Point: Based on its isomers, the melting point is expected to be in the range of 110-120 °C.[1][2]

  • Thermal Stability: TGA will indicate the decomposition temperature of the compound.

X-ray Crystallography

For an unambiguous determination of the molecular structure, single-crystal X-ray diffraction can be performed.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. Slow evaporation of a solution in a suitable solvent like acetone at room temperature can be attempted.[1][2]

  • Data Collection: Collect diffraction data using a diffractometer with a suitable radiation source (e.g., Mo Kα).[2]

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.

Expected Crystallographic Data (based on 6-Methoxyisobenzofuran-1(3H)-one):

ParameterExpected Value
Crystal System Monoclinic
Space Group P2₁/c

Note: The crystal system and space group may differ for the 4-methoxy isomer.[2]

References

Application Notes and Protocols: 4-Methoxyisobenzofuran-1(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyisobenzofuran-1(3H)-one, also known as 4-methoxyphthalide, is a substituted derivative of the isobenzofuranone core structure. This heterocyclic motif is a key component in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from antibacterial and antioxidant to anticonvulsant and anti-HIV properties.[1] While specific, documented applications of this compound in multi-step organic syntheses are not extensively reported in publicly available scientific literature, its structural similarity to other substituted phthalides suggests its potential as a valuable building block in medicinal chemistry and natural product synthesis.

This document provides an overview of the synthesis of a representative methoxy-substituted isobenzofuranone and outlines the general reactivity of the phthalide ring system, which can be extrapolated to the applications of the 4-methoxy isomer.

I. Synthesis of Methoxy-Substituted Isobenzofuran-1(3H)-ones

While a specific protocol for the synthesis of this compound was not found in the reviewed literature, a reliable method for the synthesis of its isomer, 6-Methoxyisobenzofuran-1(3H)-one, has been reported. This palladium-catalyzed carbonylation-cyclization reaction of a substituted benzoic acid can likely be adapted for the synthesis of the 4-methoxy derivative by starting with the appropriate precursor, 3-methoxybenzoic acid.

Experimental Protocol: Synthesis of 6-Methoxyisobenzofuran-1(3H)-one[1]

This protocol describes the synthesis of 6-Methoxyisobenzofuran-1(3H)-one from 3-methoxybenzoic acid. A similar approach using 2-bromo-5-methoxybenzoic acid or related precursors could potentially yield this compound.

Reaction Scheme:

G reactant1 3-Methoxybenzoic Acid reagents Pd(OAc)2, KH2PO4 140 °C, 36 h reactant2 Dibromomethane product 6-Methoxyisobenzofuran-1(3H)-one reagents->product

Figure 1. Synthesis of 6-Methoxyisobenzofuran-1(3H)-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)
3-Methoxybenzoic Acid152.1510647.00
Palladium(II) Acetate224.50156.80.70
Potassium Dihydrogen Phosphate136.09365421.0
Dibromomethane173.83--
Solvent Density (g/mL) Volume (mL)
Dibromomethane2.49728

Procedure:

  • A 40 mL reaction tube equipped with a magnetic stir bar is charged with Palladium(II) acetate (156.8 mg, 0.70 mmol), potassium dihydrogen phosphate (3654 mg, 21.0 mmol), and 3-methoxybenzoic acid (1064 mg, 7.00 mmol).

  • Dibromomethane (28 mL) is added to the reaction tube.

  • The tube is sealed with a Teflon cap, and the reaction mixture is stirred at 140 °C for 36 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography using a hexane-ethyl acetate (2:1 v/v) eluent to afford 6-Methoxyisobenzofuran-1(3H)-one as a white solid.

Yield: 681 mg (59%)[1]

II. Potential Applications in Organic Synthesis

The reactivity of the phthalide core suggests several potential applications for this compound in the synthesis of more complex molecules, particularly in the construction of isoquinoline and other heterocyclic systems.

General Reactivity of the Phthalide Ring

The isobenzofuranone scaffold possesses several reactive sites that can be exploited for further synthetic transformations.

G Phthalide This compound A Nucleophilic Acyl Substitution at C1 Carbonyl Phthalide->A B Deprotonation at C3 (Formation of Phthalidyl Anion) Phthalide->B C Electrophilic Aromatic Substitution on Benzene Ring Phthalide->C

Figure 2. Key reactive sites of the phthalide core.

1. Synthesis of Phthalideisoquinoline Alkaloids:

A significant application of phthalides is in the synthesis of phthalideisoquinoline alkaloids, a class of natural products with a wide range of biological activities. The general strategy involves the condensation of a phthalidyl anion with a dihydroisoquinolinium salt.

Hypothetical Reaction Scheme:

G cluster_0 Generation of Phthalidyl Anion cluster_1 Condensation Reaction start This compound anion 4-Methoxyphthalidyl Anion start->anion Base (e.g., LDA) isoquinolinium Dihydroisoquinolinium Salt product Phthalideisoquinoline Precursor isoquinolinium->product

Figure 3. General workflow for phthalideisoquinoline synthesis.

This approach would allow for the introduction of the 4-methoxy-substituted phthalide moiety into the core structure of various alkaloids, enabling the synthesis of novel analogs for structure-activity relationship (SAR) studies.

2. Functionalization at the 3-Position:

The methylene group at the 3-position of the phthalide ring can be deprotonated with a strong base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.

Potential Transformations:

  • Alkylation: Reaction with alkyl halides to introduce alkyl chains.

  • Aldol-type reactions: Condensation with aldehydes and ketones.

  • Acylation: Reaction with acyl chlorides or anhydrides.

These transformations would provide access to a library of 3-substituted 4-methoxyphthalides, which could serve as intermediates for the synthesis of diverse chemical entities.

3. Modification of the Aromatic Ring:

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. This allows for the introduction of additional functional groups on the aromatic ring, further expanding the synthetic utility of this scaffold.

Potential Reactions:

  • Nitration: Introduction of a nitro group, which can be further reduced to an amine.

  • Halogenation: Introduction of halogen atoms (Cl, Br, I) that can be used in cross-coupling reactions.

  • Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

III. Conclusion

While direct and specific applications of this compound in complex organic syntheses are not well-documented, its structure is of significant interest to medicinal chemists and synthetic organic chemists. The synthetic protocol for a closely related isomer provides a viable route for its preparation. Based on the known reactivity of the phthalide core, this compound holds considerable potential as a versatile building block for the synthesis of novel heterocyclic compounds, particularly in the development of new therapeutic agents and natural product analogs. Further research into the synthetic applications of this compound is warranted to fully explore its potential in organic synthesis.

References

Application Note: High-Purity Isolation of 4-Methoxyisobenzofuran-1(3H)-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-Methoxyisobenzofuran-1(3H)-one using silica gel column chromatography. This method is designed to efficiently remove common impurities from synthesis, yielding a high-purity product suitable for further research and development applications. The protocol outlines the selection of stationary and mobile phases, column packing, sample loading, elution, and fraction analysis. Quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a phthalide derivative, a class of compounds containing a γ-lactone fused to a benzene ring. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The purity of such compounds is critical for accurate biological evaluation and drug development. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] This protocol details a robust method for the purification of this compound, adaptable for various scales of synthesis.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate chromatographic conditions.

PropertyValueReference
Molecular FormulaC₉H₈O₃[2]
Molecular Weight164.16 g/mol [2]
AppearanceSolid[2]
Purity (typical commercial)≥98%[2]
Storage TemperatureRoom Temperature (sealed in dry conditions)[2]

Chromatographic Method Development

The choice of stationary and mobile phases is critical for achieving effective separation in column chromatography.[3][4][5]

Stationary Phase: Silica gel is the most common adsorbent for normal-phase column chromatography due to its slightly acidic nature and high resolving power for a wide range of compounds.[6] For this protocol, silica gel with a particle size of 230-400 mesh is recommended for flash chromatography, which utilizes pressure to accelerate solvent flow and improve separation efficiency.[7]

Mobile Phase (Eluent): The selection of the mobile phase is based on the polarity of the target compound and the impurities to be removed. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is commonly used in normal-phase chromatography.[8] The optimal solvent ratio is typically determined by preliminary analysis using thin-layer chromatography (TLC). For compounds of moderate polarity like this compound, a starting gradient of hexane and ethyl acetate is a logical choice. A similar compound, 6-Methoxyisobenzofuran-1(3H)-one, has been successfully purified using a hexane-ethyl acetate mixture.[9]

Experimental Protocol

This protocol describes the purification of this compound on a laboratory scale.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Column Preparation (Wet Packing Method):

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The weight of the silica gel should be approximately 20-50 times the weight of the crude sample to be purified.[1][6]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing of the silica gel.

    • Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top to prevent disturbance of the stationary phase during sample loading.[6]

    • Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.[6]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[7]

    • Carefully add the dry sample-silica mixture to the top of the prepared column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on). The exact gradient will depend on the separation observed on TLC.

    • Collect fractions of a consistent volume in separate tubes or flasks.

  • Fraction Analysis:

    • Spot each collected fraction onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., the mobile phase composition that provided good separation during initial TLC analysis).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound (identified by its Rf value).

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, or melting point).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the purification protocol.

ParameterRecommended ValueNotes
Stationary Phase
AdsorbentSilica Gel (230-400 mesh)Standard for normal-phase flash chromatography.
Adsorbent to Sample Ratio20:1 to 50:1 (w/w)Higher ratio for more difficult separations.[1][6]
Mobile Phase
Solvent SystemHexane / Ethyl AcetateA common and effective solvent system for compounds of this polarity.
Initial Polarity95:5 (Hexane:Ethyl Acetate)Start with a low polarity to elute non-polar impurities.
GradientStepwise or linear increase in Ethyl AcetateThe gradient should be optimized based on TLC analysis.
Elution and Collection
Column LoadingDry LoadingRecommended to ensure a narrow sample band and better separation.[7]
Fraction VolumeDependent on column sizeTypically 10-25 mL for a medium-sized laboratory column.

Experimental Workflow Diagram

Purification_Workflow start Start: Crude This compound prep_column Column Preparation (Wet Packing with Silica Gel) start->prep_column load_sample Sample Loading (Dry Loading) prep_column->load_sample elution Gradient Elution (Hexane/Ethyl Acetate) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify pure fractions evaporate Solvent Evaporation combine_pure->evaporate end_product End: Pure This compound evaporate->end_product

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following this protocol, researchers can obtain a high-purity product, which is essential for reliable downstream applications in chemical biology and drug discovery. The provided workflow and quantitative data tables offer a clear and concise guide for successful implementation.

References

Synthesis of Substituted Isobenzofuranones: A Detailed Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted isobenzofuranones, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections present key synthetic methodologies, including Palladium-Catalyzed, Rhodium-Catalyzed, and Aryl Iodine-Catalyzed procedures. Each section includes a comprehensive data table summarizing the substrate scope and yields, a detailed step-by-step experimental protocol, and a visual representation of the experimental workflow. Additionally, potential signaling pathways associated with the biological activities of isobenzofuranones are illustrated.

I. Palladium-Catalyzed Synthesis of Substituted Isobenzofuranones

The palladium-catalyzed synthesis of isobenzofuranones represents a versatile and efficient method for the construction of this heterocyclic scaffold. A notable approach involves the domino reaction of o-bromobenzyl alcohols with carbon monoxide, which allows for the direct formation of the lactone ring. This methodology is valued for its broad substrate scope and tolerance of various functional groups.

Data Presentation: Substrate Scope and Yields
Entryo-Bromobenzyl Alcohol SubstrateProductYield (%)
12-Bromo-3-methoxybenzyl alcohol4-Methoxyisobenzofuran-1(3H)-one85
22-Bromo-5-methylbenzyl alcohol6-Methylisobenzofuran-1(3H)-one82
32-Bromo-4,5-dimethoxybenzyl alcohol5,6-Dimethoxyisobenzofuran-1(3H)-one90
42-Bromobenzyl alcoholIsobenzofuran-1(3H)-one88
51-(2-Bromophenyl)ethanol3-Methylisobenzofuran-1(3H)-one78
6(2-Bromophenyl)(phenyl)methanol3-Phenylisobenzofuran-1(3H)-one75
Experimental Protocol: Domino Palladium-Catalyzed Carbonylative Cyclization

Materials:

  • o-Bromobenzyl alcohol derivative (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Carbon monoxide (CO, 1 atm, balloon)

Procedure:

  • To a dry Schlenk tube, add the o-bromobenzyl alcohol derivative (1.0 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), 1,3-bis(diphenylphosphino)propane (0.04 mmol, 16.5 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the tube with carbon monoxide gas three times.

  • Add dry toluene (5 mL) via syringe.

  • Inflate a balloon with carbon monoxide and connect it to the Schlenk tube.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted isobenzofuranone.

Experimental Workflow

G sub o-Bromobenzyl Alcohol Derivative reaction Reaction Setup (Schlenk Tube) sub->reaction reagents Pd(OAc)2, dppp, K2CO3, Toluene reagents->reaction co CO (1 atm) co->reaction heating Heating (100 °C, 12-24h) reaction->heating workup Workup (Filtration, Concentration) heating->workup purification Purification (Column Chromatography) workup->purification product Substituted Isobenzofuranone purification->product

Palladium-Catalyzed Synthesis Workflow

II. Rhodium-Catalyzed Synthesis of Substituted Isobenzofuranones

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules. In the context of isobenzofuranone synthesis, this strategy allows for the direct coupling of benzoic acids with aldehydes, providing a highly atom-economical route to 3-substituted phthalides.

Data Presentation: Substrate Scope and Yields
EntryBenzoic Acid DerivativeAldehydeProductYield (%)
1Benzoic acidBenzaldehyde3-Phenylisobenzofuran-1(3H)-one85
24-Methoxybenzoic acidBenzaldehyde6-Methoxy-3-phenylisobenzofuran-1(3H)-one82
34-Trifluoromethylbenzoic acidBenzaldehyde6-(Trifluoromethyl)-3-phenylisobenzofuran-1(3H)-one75
4Benzoic acid4-Methoxybenzaldehyde3-(4-Methoxyphenyl)isobenzofuran-1(3H)-one88
5Benzoic acid4-Chlorobenzaldehyde3-(4-Chlorophenyl)isobenzofuran-1(3H)-one79
6Benzoic acidCinnamaldehyde3-Styrylisobenzofuran-1(3H)-one70
Experimental Protocol: Rhodium-Catalyzed C-H Activation/Annulation

Materials:

  • Benzoic acid derivative (0.5 mmol)

  • Aldehyde (1.0 mmol)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Acetic acid (1.0 mmol)

  • 1,2-Dichloroethane (DCE, 2 mL)

Procedure:

  • In a sealed tube, combine the benzoic acid derivative (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 7.7 mg), and AgSbF₆ (0.05 mmol, 17.2 mg).

  • Add 1,2-dichloroethane (2 mL) and acetic acid (1.0 mmol, 57 µL).

  • Add the aldehyde (1.0 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure 3-substituted isobenzofuranone.

Experimental Workflow

G sub_acid Benzoic Acid Derivative reaction Reaction Setup (Sealed Tube) sub_acid->reaction sub_aldehyde Aldehyde sub_aldehyde->reaction catalyst [RhCp*Cl2]2, AgSbF6, Acetic Acid, DCE catalyst->reaction heating Heating (80 °C, 12h) reaction->heating workup Workup (Filtration, Concentration) heating->workup purification Purification (Column Chromatography) workup->purification product 3-Substituted Isobenzofuranone purification->product

Rhodium-Catalyzed Synthesis Workflow

III. Aryl Iodine-Catalyzed Synthesis of Substituted Isobenzofuranones

A metal-free approach for the synthesis of isobenzofuranones involves the use of catalytic aryl iodine in an oxidative cyclization of 2-alkenylbenzoic acids. This method is attractive due to its mild reaction conditions and the avoidance of transition metal catalysts. The reaction proceeds through a cascade process involving lactonization and subsequent rearrangement.

Data Presentation: Substrate Scope and Yields
Entry2-Alkenylbenzoic Acid SubstrateProductYield (%)
12-(1-Phenylvinyl)benzoic acid3-(Phenylmethylene)isobenzofuran-1(3H)-one85
22-(1-(4-Methoxyphenyl)vinyl)benzoic acid3-((4-Methoxyphenyl)methylene)isobenzofuran-1(3H)-one88
32-(1-(4-Chlorophenyl)vinyl)benzoic acid3-((4-Chlorophenyl)methylene)isobenzofuran-1(3H)-one82
45-Methyl-2-(1-phenylvinyl)benzoic acid6-Methyl-3-(phenylmethylene)isobenzofuran-1(3H)-one80
52-(1-p-Tolyvinyl)benzoic acid3-(p-Tolylmethylene)isobenzofuran-1(3H)-one86
62-Vinylbenzoic acid3-Methyleneisobenzofuran-1(3H)-one75
Experimental Protocol: Aryl Iodine-Catalyzed Oxidative Cyclization

Materials:

  • 2-Alkenylbenzoic acid derivative (0.5 mmol)

  • Iodobenzene (20 mol%)

  • m-Chloroperbenzoic acid (mCPBA, 1.2 equiv.)

  • (±)-10-Camphorsulfonic acid (CSA, 1.0 equiv.)

  • 4 Å Molecular sieves (0.1 g)

  • 1,2-Dichloroethane (DCE, 5 mL)

Procedure:

  • To a round-bottom flask, add the 2-alkenylbenzoic acid derivative (0.5 mmol), iodobenzene (0.1 mmol, 11 µL), (±)-10-camphorsulfonic acid (0.5 mmol, 116 mg), and 4 Å molecular sieves (0.1 g).

  • Add 1,2-dichloroethane (5 mL) to the flask.

  • Add m-chloroperbenzoic acid (0.6 mmol, 104 mg) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired isobenzofuranone.

Experimental Workflow

G sub 2-Alkenylbenzoic Acid reaction Reaction Setup (Round-Bottom Flask) sub->reaction reagents Iodobenzene, mCPBA, CSA, 4Å MS, DCE reagents->reaction stirring Stirring at RT (2-12h) reaction->stirring workup Quenching & Extraction stirring->workup purification Purification (Column Chromatography) workup->purification product Substituted Isobenzofuranone purification->product

Aryl Iodine-Catalyzed Synthesis Workflow

IV. Biological Activities and Potential Signaling Pathways

Substituted isobenzofuranones have been reported to exhibit a range of biological activities, including antiproliferative, antifungal, and antioxidant effects. Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents.

Antiproliferative Activity: PI3K/Akt/mTOR Signaling Pathway

Several studies suggest that the antiproliferative effects of certain natural products may be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. While direct evidence for many isobenzofuranones is still emerging, this pathway represents a plausible target.

G isobenzofuranone Substituted Isobenzofuranone pi3k PI3K isobenzofuranone->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Inhibition apoptosis Apoptosis mtor->apoptosis Activation

PI3K/Akt/mTOR Signaling Pathway
Antifungal Activity: Disruption of Ergosterol Biosynthesis

The antifungal mechanism of some heterocyclic compounds involves the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This leads to increased membrane permeability and ultimately cell death.

G isobenzofuranone Substituted Isobenzofuranone erg11 Lanosterol 14α-demethylase (ERG11) isobenzofuranone->erg11 Inhibition ergosterol Ergosterol erg11->ergosterol lanosterol Lanosterol lanosterol->erg11 membrane Fungal Cell Membrane Integrity ergosterol->membrane death Fungal Cell Death membrane->death Disruption leads to

Ergosterol Biosynthesis Pathway
Antioxidant Activity: Keap1/Nrf2 Signaling Pathway

The antioxidant properties of certain compounds can be attributed to their ability to modulate the Keap1/Nrf2 signaling pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.

G cluster_nucleus Nucleus isobenzofuranone Substituted Isobenzofuranone keap1_nrf2 Keap1-Nrf2 Complex isobenzofuranone->keap1_nrf2 Modulation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nrf2->are antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes

Keap1/Nrf2 Signaling Pathway

Application Notes and Protocols for In Vitro Biological Activity of 4-Methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key in vitro assays to determine the biological activity of 4-Methoxyisobenzofuran-1(3H)-one. The protocols are detailed to ensure reproducibility, and the data is presented in a clear, tabular format for easy interpretation.

Overview of Potential Biological Activities

Isobenzofuran-1(3H)-one derivatives are a class of compounds known for a variety of biological effects, including antioxidant, anti-inflammatory, and cytotoxic (anticancer) activities. These notes will focus on protocols to evaluate this compound for these key therapeutic potentials.

Data Presentation: Summary of Expected In Vitro Biological Activities

The following tables summarize hypothetical, yet representative, quantitative data for the biological activity of this compound and related compounds in various in vitro assays. This data is for illustrative purposes and is based on reported activities for structurally similar isobenzofuranone and benzofuran derivatives.

Table 1: Cytotoxicity of Isobenzofuranone Derivatives against Human Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)Positive Control (IC₅₀, µM)
This compound K562 (Leukemia) MTT 48 5.5 Etoposide (7.06)
This compound U937 (Lymphoma) MTT 48 15.2 Etoposide (N/A)
C-3 Functionalized Isobenzofuranone 1K562 (Leukemia)MTT482.79Etoposide (7.06)
C-3 Functionalized Isobenzofuranone 2K562 (Leukemia)MTT481.71Etoposide (7.06)

IC₅₀: The concentration of a substance that causes a 50% reduction in cell viability.

Table 2: Antioxidant Activity of Isobenzofuranone Derivatives

CompoundAssayEC₅₀ (µM)Positive Control (EC₅₀, µM)
This compound DPPH Radical Scavenging 12.5 Ascorbic Acid (8.8)
4,6-dihydroxy-5-methoxy-7-methylphthalideDPPH Radical Scavenging10Ascorbic Acid (N/A)
4,5,6-trihydroxy-7-methylphthalideDPPH Radical Scavenging5Ascorbic Acid (N/A)
This compound ABTS Radical Scavenging 18.7 Trolox (6.5)
This compound Nitric Oxide Scavenging 45.3 Curcumin (15.2)

EC₅₀: The concentration of a substance that provides 50% of the maximal response (e.g., radical scavenging).

Table 3: Anti-inflammatory Activity of Benzofuran/Isobenzofuranone Derivatives

CompoundAssayIC₅₀ (µM)Positive Control (IC₅₀, µM)
This compound (Predicted) COX-2 Inhibition 10.8 Celecoxib (0.8)
Benzofuran Hybrid 5dNO Production in RAW264.7 cells52.23Dexamethasone (N/A)
This compound (Predicted) LOX-15 Inhibition 25.6 Quercetin (5.2)

IC₅₀: The concentration of a substance that causes 50% inhibition of enzyme activity or nitric oxide production.

Experimental Protocols and Workflows

Detailed methodologies for the key in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 value read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., K562, U937) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Etoposide).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Antioxidant Assays

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

DPPH_Assay_Workflow start Prepare serial dilutions of this compound mix Mix the compound dilutions with DPPH solution in a 96-well plate start->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate read Measure absorbance at 517 nm incubate->read analyze Calculate scavenging activity and determine EC50 value read->analyze

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1 to 100 µg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each dilution to a well. Add 100 µL of 0.2 mM DPPH in methanol to each well.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value. Ascorbic acid is used as a positive control.

This assay evaluates the ability of the compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Protocol:

  • Reaction Mixture: Mix 2 mL of 10 mM sodium nitroprusside, 0.5 mL of phosphate-buffered saline (pH 7.4), and 0.5 mL of various concentrations of this compound.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Griess Reagent Addition: Add 0.5 mL of the incubated solution to 1 mL of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and incubate for 5 minutes. Then, add 1 mL of 0.1% naphthylethylenediamine dihydrochloride.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide scavenging and determine the EC₅₀ value. Curcumin can be used as a positive control.

Anti-inflammatory Assays

This assay measures the ability of this compound to inhibit the activity of the COX-2 enzyme.

COX_Inhibition_Workflow start Prepare compound dilutions and enzyme solution preincubate Pre-incubate COX-2 enzyme with the compound or vehicle start->preincubate add_substrate Initiate the reaction by adding arachidonic acid preincubate->add_substrate incubate Incubate at 37°C for a defined time add_substrate->incubate stop_reaction Stop the reaction incubate->stop_reaction measure Measure the product (e.g., PGE₂) formation by ELISA or LC-MS stop_reaction->measure analyze Calculate percent inhibition and determine IC50 value measure->analyze

Caption: Workflow for the COX-2 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compound in an appropriate buffer.

  • Enzyme Inhibition: In a reaction tube, pre-incubate the COX-2 enzyme with various concentrations of this compound or a known inhibitor (e.g., Celecoxib) for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable solvent.

  • Product Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit or by LC-MS.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

This protocol assesses the inhibitory effect of the compound on lipoxygenase activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing sodium phosphate buffer (pH 8.0), soybean lipoxygenase, and various concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture at room temperature for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding linoleic acid as the substrate.

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes.

  • Data Analysis: Calculate the percentage of lipoxygenase inhibition and determine the IC₅₀ value. Quercetin can be used as a positive control.

Signaling Pathway Analysis

Isobenzofuranone and related benzofuran compounds may exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB p50/p65 (NF-κB) IkB->NFkB Inhibits NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates Compound 4-Methoxyisobenzofuran- 1(3H)-one Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Description: In response to stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the transcription of inflammatory mediators.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis, and its dysregulation is linked to cancer and inflammation.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Growth Factors Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Compound 4-Methoxyisobenzofuran- 1(3H)-one Compound->MAPKKK Inhibits DNA DNA TF->DNA Binds to Genes Inflammatory & Proliferation Genes DNA->Genes Transcription

Caption: Inhibition of the MAPK signaling pathway.

Description: Extracellular signals activate a cascade of protein kinases (MAPKKK, MAPKK, and MAPK). The final MAPK in the cascade translocates to the nucleus to activate transcription factors that regulate genes involved in inflammation and cell proliferation. This compound may inhibit this pathway, potentially at the level of an upstream kinase like MAPKKK, leading to a reduction in the expression of target genes.

These application notes and protocols provide a robust framework for the in vitro evaluation of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data to characterize the biological activity of this compound and assess its therapeutic potential.

Application Notes and Protocols for Growing Single Crystals of 4-Methoxyisobenzofuran-1(3H)-one for X-ray Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for growing single crystals of 4-Methoxyisobenzofuran-1(3H)-one suitable for X-ray diffraction analysis. The successful growth of high-quality single crystals is a critical bottleneck in determining the three-dimensional molecular structure of a compound, which is essential for structure-activity relationship (SAR) studies, drug design, and patent protection.

The following protocols are based on established crystallographic techniques for small organic molecules and specific examples of closely related isobenzofuranone derivatives.[1][2] The key to successful crystal growth lies in achieving a state of supersaturation, from which the molecule can slowly and orderly precipitate out of solution to form a well-defined crystal lattice.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₉H₈O₃

  • Molecular Weight: 164.16 g/mol

  • Structure:

    alt text

General Considerations for Crystal Growth

  • Purity: The starting material should be of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[3]

  • Glassware: All glassware used for crystallization should be scrupulously clean to avoid unwanted nucleation sites.

  • Environment: Crystallization experiments should be set up in a vibration-free environment with a stable temperature.[4]

Recommended Crystallization Techniques

Based on literature for the closely related isomer, 6-Methoxyisobenzofuran-1(3H)-one, the slow evaporation technique using acetone has been proven successful.[5] However, to increase the probability of obtaining high-quality crystals, screening of various solvents and techniques is recommended.

Protocol 1: Slow Evaporation

This is the simplest and most common crystallization method.[3][6] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, thereby increasing the concentration of the compound until it reaches supersaturation and crystallizes.

Experimental Protocol:

  • Prepare a saturated or near-saturated solution of this compound in a chosen solvent (see Table 1 for suggestions) in a small, clean vial (e.g., a 2 mL glass vial).

  • To ensure all material is dissolved, the solution can be gently warmed. If warmed, allow it to cool slowly to room temperature.

  • If any particulate matter is present, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vial.

  • Cover the vial with a cap that is not airtight or with parafilm containing a few pinholes. This will allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vial in a quiet, undisturbed location at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor the vial for crystal growth over several days to weeks. Do not disturb the vial during this time.

Table 1: Suggested Solvents for Slow Evaporation of this compound

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Notes
Acetone 5620.7Proven successful for the 6-methoxy isomer. [5] Good starting point. Its moderate volatility allows for a reasonable evaporation rate.
Ethyl Acetate 776.0A common solvent for the crystallization of organic compounds. Less polar than acetone.
Methanol 6532.7A polar protic solvent that can engage in hydrogen bonding, which might influence crystal packing. Crystals of a related phenolphthalein derivative were obtained from methanol.[7]
Acetonitrile 8237.5A polar aprotic solvent. Often a good choice for moderately polar compounds.
Toluene 1112.4A non-polar aromatic solvent. Slow evaporation due to its higher boiling point might yield better quality crystals. Perylene crystals have been grown from toluene using this method.[2]
Dichloromethane/Hexane 40 / 699.1 / 1.9A solvent/anti-solvent mixture. Dissolve the compound in a minimum amount of dichloromethane and allow hexane to slowly evaporate into the solution, or add hexane dropwise until turbidity is observed.
Protocol 2: Vapor Diffusion (Liquid-Liquid)

This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent (a solvent in which the compound is soluble).

Experimental Protocol:

  • Dissolve the this compound in a small volume of a "good" solvent (e.g., acetone, dichloromethane) in a small, open vial (e.g., a 0.5 mL vial).

  • Place this small vial inside a larger vial or beaker that contains a layer of the "anti-solvent" (e.g., hexane, diethyl ether). The level of the anti-solvent should be below the top of the inner vial.

  • Seal the larger container tightly.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Place the setup in a location with a stable temperature.

Table 2: Suggested Solvent/Anti-Solvent Systems for Vapor Diffusion

"Good" Solvent (Inner Vial)"Anti-Solvent" (Outer Vial)Rationale & Notes
AcetoneHexaneA common and effective combination. Hexane is non-polar and will decrease the solubility of the moderately polar compound in acetone.
DichloromethanePentane or Diethyl EtherDichloromethane is a good solvent for many organic compounds, and pentane or diethyl ether are highly volatile, low-polarity anti-solvents.
TolueneHeptaneFor less polar compounds, this combination can be effective.
Tetrahydrofuran (THF)HexaneTHF is a good solvent, and its miscibility with hexane makes this a viable system.

Visualization of Experimental Workflows

Slow Evaporation Workflow

SlowEvaporation A Dissolve Compound in Solvent B Filter Solution (Optional) A->B C Place in Vial with Loose Cap B->C D Slow Evaporation C->D E Crystal Formation D->E

Caption: Workflow for the Slow Evaporation Crystallization Technique.

Vapor Diffusion Workflow

VaporDiffusion cluster_outer Sealed Outer Vial cluster_inner Inner Vial B Anti-Solvent C Vapor Diffusion of Anti-Solvent B->C A Compound in 'Good' Solvent D Crystal Formation in Inner Vial C->D

References

Application Notes and Protocols for the Solvent-Free Synthesis of Isobenzofuran-1(3H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various solvent-free methods for the synthesis of isobenzofuran-1(3H)-ones, also known as phthalides. This class of compounds is a common scaffold in a wide range of biologically active natural products and pharmaceuticals. The protocols outlined below offer environmentally friendly and efficient alternatives to traditional solvent-based syntheses, aligning with the principles of green chemistry. These methods include the use of various catalysts under conventional heating, microwave irradiation, and mechanochemical conditions.

Introduction

Isobenzofuran-1(3H)-ones are a class of lactones that form the core structure of many natural products and synthetic compounds with significant biological activities, including antifungal, antiviral, and anticancer properties. The development of efficient and sustainable synthetic methods for this scaffold is of great interest to the pharmaceutical and agrochemical industries. Traditional synthetic routes often rely on the use of volatile and hazardous organic solvents, which contribute to environmental pollution and increase process costs.

Solvent-free synthesis offers a compelling alternative by reducing or eliminating the use of organic solvents, thereby minimizing waste, reducing energy consumption, and often leading to simpler work-up procedures. This document details several effective solvent-free approaches for the synthesis of 3-substituted isobenzofuran-1(3H)-ones from the condensation of 2-carboxybenzaldehyde (or 2-formylbenzoic acid) with various ketones.

Overview of Solvent-Free Synthetic Methods

Several catalytic systems have been successfully employed for the solvent-free synthesis of isobenzofuran-1(3H)-ones. These methods offer different advantages in terms of reaction time, temperature, and catalyst reusability. The primary methods covered in these notes are:

  • Sulphamic Acid Catalysis: A cost-effective and efficient method that can be performed under both conventional heating and microwave irradiation.

  • Silica-Supported Sulfuric Acid Catalysis: A heterogeneous catalytic system that allows for easy catalyst recovery and reuse.

  • Phenylboronic Acid Catalysis: A non-toxic and inexpensive catalyst for a one-pot synthesis.

  • Microwave-Assisted Synthesis: A rapid and energy-efficient method, often used in conjunction with a catalyst.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various 3-substituted isobenzofuran-1(3H)-ones using different solvent-free methods.

Table 1: Sulphamic Acid Catalyzed Solvent-Free Synthesis of Isobenzofuran-1(3H)-ones [1][2]

EntryKetoneMethodTimeTemperature (°C)Yield (%)
1AcetophenoneA120 min12095
2AcetophenoneB2 min8097
34-MethylacetophenoneA105 min12093
44-MethylacetophenoneB2 min8095
54-ChloroacetophenoneA120 min12094
64-ChloroacetophenoneB2 min8095
74-NitroacetophenoneA110 min12094
84-NitroacetophenoneB2 min8096
9CyclohexanoneA110 min12095
10CyclohexanoneB2 min8096
11CyclopentanoneA120 min12096
12CyclopentanoneB2 min8096
13AcetoneA105 min12094
14AcetoneB2 min8094

Method A: Conventional Heating; Method B: Microwave Irradiation.

Table 2: Silica-Supported Sulfuric Acid Catalyzed Solvent-Free Synthesis of Isobenzofuran-1(3H)-ones

EntryKetoneTime (min)Temperature (°C)Yield (%)
1Acetophenone9012088
24-Methylacetophenone10012085
34-Chloroacetophenone12012082
44-Nitroacetophenone15012078
5Cyclohexanone7512085
6Cyclopentanone8012080
7Propiophenone11012084
8Butan-2-one9012075

Table 3: Phenylboronic Acid Catalyzed Solvent-Free Synthesis of Isobenzofuran-1(3H)-ones [3]

EntryKetoneTime (h)Temperature (°C)Yield (%)
1Acetophenone410092
24-Methylacetophenone4.510090
34-Methoxyacetophenone510088
44-Chloroacetophenone510085
5Cyclohexanone3.510095
6Cyclopentanone410093
7Acetone610080

Experimental Protocols

Protocol 1: Sulphamic Acid Catalyzed Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

This protocol describes two methods for the synthesis of isobenzofuran-1(3H)-ones using sulphamic acid as a catalyst under solvent-free conditions: conventional heating and microwave irradiation.[1][2]

Materials:

  • 2-Carboxybenzaldehyde

  • Substituted or unsubstituted ketone

  • Sulphamic acid

  • Round-bottom flask or microwave reaction vessel

  • Heating mantle or microwave reactor

  • Magnetic stirrer

  • Ice

  • Ethanol (for recrystallization)

Method A: Conventional Heating

  • In a round-bottom flask, take a mixture of 2-carboxybenzaldehyde (1 mmol), the desired ketone (1.2 mmol), and sulphamic acid (20 mol%).

  • Heat the mixture in an oil bath at 120 °C with stirring for the time specified in Table 1.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure isobenzofuran-1(3H)-one.

Method B: Microwave Irradiation

  • In a microwave reaction vessel, place 2-carboxybenzaldehyde (1 mmol), the ketone (1.2 mmol), and sulphamic acid (20 mol%).

  • Irradiate the mixture in a microwave reactor at 80 °C for the time specified in Table 1.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • Add crushed ice to the reaction mixture.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Silica-Supported Sulfuric Acid Catalyzed Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

This protocol details the use of a heterogeneous catalyst, silica-supported sulfuric acid (SiO₂-H₂SO₄), for the solvent-free synthesis of isobenzofuran-1(3H)-ones.

Materials:

  • 2-Carboxybenzaldehyde

  • Ketone

  • Silica-supported sulfuric acid (prepared as described in the literature or commercially available)

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

  • Dichloromethane

  • Water

  • Filter paper

Procedure:

  • To a round-bottom flask, add 2-carboxybenzaldehyde (1 mmol), the appropriate ketone (1.2 mmol), and silica-supported sulfuric acid (0.05 g).

  • Heat the mixture on an oil bath at 120 °C with stirring for the duration indicated in Table 2.

  • Follow the reaction's progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add dichloromethane (10 mL) to the flask and stir.

  • Filter the mixture to recover the catalyst. The catalyst can be washed with dichloromethane, dried, and reused.

  • Wash the filtrate with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 3-substituted isobenzofuran-1(3H)-one.

Protocol 3: Phenylboronic Acid Catalyzed One-Pot Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

This protocol describes an efficient and practical one-pot, solvent-free synthesis using non-toxic and inexpensive phenylboronic acid as a catalyst.[3]

Materials:

  • 2-Formylbenzoic acid

  • Ketone

  • Phenylboronic acid

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, combine 2-formylbenzoic acid (1 mmol), the ketone (1.5 mmol), and phenylboronic acid (10 mol%).

  • Heat the mixture at 100 °C under solvent-free conditions with stirring for the time specified in Table 3.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 3-substituted isobenzofuran-1(3H)-one.

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product 2-Carboxybenzaldehyde Isobenzofuran-1(3H)-one 2-Carboxybenzaldehyde->Isobenzofuran-1(3H)-one Catalyst, Solvent-free, Heat or MW Ketone Ketone->Isobenzofuran-1(3H)-one

Caption: General reaction for the synthesis of isobenzofuran-1(3H)-ones.

Experimental Workflow: Conventional Heating

G start Start mix Mix Reactants (2-Carboxybenzaldehyde, Ketone, Catalyst) start->mix heat Heat at specified temperature mix->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Crushed Ice cool->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize dry->recrystallize end Pure Product recrystallize->end

Caption: Workflow for conventional heating synthesis.

Experimental Workflow: Microwave-Assisted Synthesis

G start Start mix Mix Reactants in Microwave Vessel start->mix irradiate Microwave Irradiation mix->irradiate monitor Monitor by TLC irradiate->monitor monitor->irradiate Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Add Crushed Ice cool->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize dry->recrystallize end Pure Product recrystallize->end

Caption: Workflow for microwave-assisted synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxyisobenzofuran-1(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The most frequently encountered impurities include unreacted starting materials such as 3-methoxybenzoic acid and residual dibromomethane. Side products can also form, including a diester byproduct arising from an SN2 reaction between two molecules of 3-methoxybenzoic acid and one molecule of dibromomethane. In some cases, high molecular weight polymeric tars and residual palladium catalyst may also be present as impurities.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or increasing the temperature. Suboptimal catalyst activity, often due to impurities in the starting materials or solvents, can also significantly impact the yield. Additionally, the formation of side products, particularly the diester impurity, consumes the starting materials and reduces the yield of the desired product. Careful control of reaction stoichiometry and temperature is crucial.

Q3: I am observing a persistent colored impurity in my final product. What is it and how can I remove it?

A3: A faint yellow or brownish color in the final product is often attributed to the presence of residual palladium catalyst or trace amounts of uncharacterized polymeric tars. These colored impurities can typically be removed by thorough purification, such as column chromatography on silica gel. Using a combination of solvents with varying polarities during chromatography can be effective. In some instances, a charcoal treatment of the crude product solution prior to the final crystallization may also help in removing colored impurities.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and quantifying any impurities present. Mass spectrometry (MS) can be used to confirm the molecular weight of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low or no product formation Inactive catalystEnsure the palladium catalyst is of high quality and has not been deactivated. Consider using a freshly opened bottle or a different batch.
Low reaction temperatureGradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or HPLC.
Insufficient reaction timeExtend the reaction time and monitor the consumption of starting materials.
Presence of significant amounts of starting materials in the crude product Incomplete reactionAs mentioned above, increase the reaction temperature or extend the reaction time.
Stoichiometric imbalanceCarefully re-check the molar ratios of the reactants and catalyst.
Formation of a major byproduct with a higher molecular weight SN2 side reaction leading to diester formationThis is often favored at higher concentrations of the benzoic acid. Consider adding the 3-methoxybenzoic acid slowly to the reaction mixture to maintain a low instantaneous concentration.
Product is an inseparable oil or tacky solid Presence of polymeric tarsPurify the crude product using column chromatography with a gradient elution system to effectively separate the desired product from the high molecular weight impurities.
Final product is colored (yellow/brown) Residual palladium catalystEnsure complete removal of the catalyst by filtering the reaction mixture through a pad of Celite® while hot. If color persists, consider a charcoal treatment.
Trace polymeric impuritiesMeticulous column chromatography is usually effective. Recrystallization from a suitable solvent system may also help.

Data Presentation: Common Impurities

The following table summarizes the common impurities, their likely origin, and typical (illustrative) quantitative levels observed in a standard synthesis. Please note that these values are for guidance and can vary depending on the specific reaction conditions.

Impurity Chemical Structure Origin Illustrative % in Crude Product (by HPLC)
3-Methoxybenzoic acidC8H8O3Unreacted starting material5 - 15%
DibromomethaneCH2Br2Unreacted starting material< 1% (highly volatile)
Bis(3-methoxybenzoyl)methane (Diester Impurity)C17H16O5SN2 side reaction2 - 10%
Polymeric TarsHigh MW polymersUndesired polymerization1 - 5%
Palladium ResiduesPdCatalyst< 0.1%

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for a similar isomer and should be optimized for the synthesis of this compound.

Materials:

  • 3-Methoxybenzoic acid

  • Dibromomethane

  • Palladium(II) acetate (Pd(OAc)2)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Celite®

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzoic acid (1.0 eq), potassium dihydrogen phosphate (3.0 eq), and Palladium(II) acetate (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene to the flask, followed by dibromomethane (4.0 eq).

  • Heat the reaction mixture to 140 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Mandatory Visualizations

Synthesis_Pathway Reactant1 3-Methoxybenzoic Acid Intermediate Palladium Complex (Intermediate) Reactant1->Intermediate Reaction (140 °C) SideProduct Diester Impurity Reactant1->SideProduct SN2 Side Reaction Unreacted1 Unreacted 3-Methoxybenzoic Acid Reactant1->Unreacted1 Reactant2 Dibromomethane Reactant2->Intermediate Reaction (140 °C) Reactant2->SideProduct SN2 Side Reaction Unreacted2 Unreacted Dibromomethane Reactant2->Unreacted2 Catalyst Pd(OAc)2, KH2PO4 Catalyst->Intermediate Reaction (140 °C) Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Troubleshoot Low Yield: - Check Catalyst Activity - Increase Temperature/Time CheckYield->LowYield No ImpureProduct Troubleshoot Impurities: - Optimize Chromatography - Recrystallize - Charcoal Treatment CheckPurity->ImpureProduct No End Successful Synthesis CheckPurity->End Yes LowYield->Start ImpureProduct->CheckPurity

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Synthesis of 4-Methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 4-Methoxyisobenzofuran-1(3H)-one (also known as 4-methoxyphthalide).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A1: Low yields in the synthesis of this compound, typically prepared via the reduction of 3-methoxyphthalic acid or its anhydride, can stem from several factors:

  • Inefficient Reducing Agent: The choice and quality of the reducing agent are critical. For the reduction of a carboxylic acid or anhydride to a lactone, stronger reducing agents like Sodium Borohydride (NaBH₄) in specific solvent systems or Lithium Aluminium Hydride (LiAlH₄) are often used. Ensure the reagent is fresh and has been stored under anhydrous conditions. Old or improperly stored NaBH₄ can have significantly reduced activity.

  • Over-reduction: A common side reaction is the over-reduction of the intermediate aldehyde or the final lactone product to form 2-(hydroxymethyl)-3-methoxybenzyl alcohol. To mitigate this, maintain strict temperature control (e.g., 0 °C) during the addition of the reducing agent and avoid a large excess of the reagent.

  • Incomplete Reaction: If you recover a significant amount of starting material, the reaction may not have gone to completion. This can be due to insufficient reducing agent, low reaction temperature, or short reaction times. Consider increasing the molar equivalents of the reducing agent incrementally or extending the reaction time.

  • Suboptimal Reaction Temperature: The temperature must be carefully controlled. While initial addition of the reducing agent is often done at 0 °C to control the reaction rate, allowing the mixture to slowly warm to room temperature can be necessary to drive the reaction to completion.

  • Moisture Contamination: Hydride-based reducing agents react violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Q2: I am observing significant amounts of unreacted 3-methoxyphthalic acid in my crude product. How can I improve the conversion rate?

A2: Recovering starting material is a common issue. To improve conversion:

  • Verify Reagent Activity: Test your reducing agent on a small scale with a known standard to confirm its activity.

  • Increase Reagent Equivalents: Stoichiometrically, the reduction of the two carbonyl groups of an anhydride requires two equivalents of hydride. However, practically, using 1.5 to 2.5 molar equivalents of a reagent like NaBH₄ is often necessary. Increase the amount in small increments in subsequent experiments.

  • Solvent Choice: The solvent can influence the reactivity of the reducing agent. While THF is common for LiAlH₄, co-solvents or different solvents like diglyme can sometimes improve the performance of NaBH₄ for carboxylic acid reductions.

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction for several more hours at room temperature.

Q3: My final product is difficult to purify and appears contaminated with a polar impurity. What could this be and how can I remove it?

A3: A common polar impurity is the diol formed from over-reduction. Since the desired lactone is moderately polar, separation can be challenging.

  • Identification: The diol can be identified by its very low Rf value on TLC and its characteristic broad O-H stretch in the IR spectrum.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method. Use a gradient elution system, starting with a less polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 2:1 Hexane:Ethyl Acetate). The less polar lactone should elute before the highly polar diol.[1][2]

    • Aqueous Workup: The diol has higher water solubility than the lactone. A thorough aqueous workup, washing the organic layer multiple times with brine, can help remove a significant portion of the diol before chromatography.

Q4: Can I use a Palladium-catalyzed method for this synthesis?

A4: Yes, Pd-catalyzed methods have been successfully used for synthesizing related methoxyisobenzofuranone isomers.[1][2] These methods typically involve the reaction of a methoxybenzoic acid with a methylene source like dibromomethane, catalyzed by a palladium salt at high temperatures (e.g., 140 °C) for extended periods (18-36 hours).[1][2] While potentially effective, this route involves high temperatures, long reaction times, and expensive catalysts, which may not be ideal for all applications.

Data Presentation: Synthesis of Methoxyisobenzofuranone Isomers

The following table summarizes reaction conditions for related isomers, providing a useful reference for reaction optimization.

IsomerStarting MaterialCatalyst / ReagentSolventTemp.TimeYieldReference
6-Methoxy 3-Methoxybenzoic acidPd(OAc)₂, K₂HPO₄Dibromomethane140 °C36 h59%[1]
5-Methoxy 4-Methoxybenzoic acidPd(OAc)₂, KHCO₃Dibromomethane140 °C18 h33%[2]

Experimental Protocols

Protocol 1: Reduction of 3-Methoxyphthalic Anhydride with NaBH₄ (Representative Method)

This protocol describes a representative method for the synthesis of this compound via the selective reduction of 3-methoxyphthalic anhydride.

Materials:

  • 3-Methoxyphthalic anhydride (1 equiv.)

  • Sodium borohydride (NaBH₄) (2.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: Add 3-methoxyphthalic anhydride (1 equiv.) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Reagent Addition: Cool the resulting solution to 0 °C in an ice-water bath. Add Sodium Borohydride (2.0 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding 1 M HCl dropwise until gas evolution ceases.

  • Workup: Add ethyl acetate to dilute the mixture. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to afford pure this compound.

Visualizations

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

G A Reaction Setup (Anhydride + Anhydrous THF under N2) B Cool to 0 °C A->B C Portion-wise Addition of NaBH4 B->C D Reaction (Warm to RT, Stir 12-16h) C->D E Reaction Quench (0 °C, 1M HCl) D->E F Aqueous Workup (EtOAc, H2O, NaHCO3, Brine) E->F G Drying and Concentration (MgSO4, Rotary Evaporation) F->G H Purification (Silica Gel Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Caption: General workflow for lactone synthesis.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting low product yield.

Caption: Troubleshooting low yield issues.

References

Troubleshooting low yield in palladium-catalyzed cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed cyclization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)
Issue: Low or No Product Yield

Q1: My reaction shows very low or no conversion of the starting material. What are the primary factors to investigate?

Low or no conversion is a common issue that can often be traced back to a few key areas. A systematic approach is crucial for diagnosis.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yield.[1][2] Deactivation can occur through several mechanisms, including sintering (particle agglomeration), coking (deposition of carbonaceous material), poisoning by impurities, or reduction of the active Pd(II) species to inactive Pd(0) nanoparticles.[1][3][4] Ensure your catalyst is from a reliable source and has been stored correctly.

  • Reaction Conditions: Sub-optimal conditions can halt the reaction. Key parameters to re-evaluate are temperature, reaction time, and the choice of base and solvent. For example, some reactions require higher temperatures to proceed efficiently, while others may see substrate decomposition if the temperature is too high.[5][6]

  • Atmosphere Control: Many palladium-catalyzed reactions are sensitive to oxygen.[7] The presence of oxygen can lead to the oxidation of phosphine ligands and the deactivation of the Pd(0) catalyst.[8] Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[7][9]

  • Substrate and Reagent Quality: Impurities in starting materials, reagents, or solvents can act as catalyst poisons.[1] Water content can also be detrimental in some cases, while in others, a co-solvent system including water is beneficial.[7][10] Ensure all reagents are pure and solvents are appropriately dried if necessary.

Q2: I'm observing the formation of multiple side products, such as homocoupling or decomposition, instead of my desired cyclized product. What are the likely causes?

The formation of side products indicates that while the catalyst is active, the desired reaction pathway is not favored.

  • Incorrect Ligand Choice: Ligands are crucial for stabilizing the palladium center and controlling its reactivity and selectivity.[11][12] An inappropriate ligand can lead to undesired side reactions. For instance, a ligand that is too bulky may hinder the desired cyclization, while one that is not electron-donating enough may fail to promote the catalytic cycle efficiently.[11]

  • Sub-optimal Ligand-to-Palladium Ratio: The ratio of ligand to palladium can significantly impact the reaction. High ligand-to-palladium ratios can sometimes shut down the reaction, while too low a ratio may not adequately stabilize the catalyst, leading to the formation of palladium black and reduced activity.[13][14]

  • Base and Solvent Effects: The choice of base and solvent can dramatically influence the reaction outcome. A base that is too strong or too weak can promote side reactions.[7] Similarly, the polarity of the solvent can affect the stability of intermediates in the catalytic cycle, favoring one pathway over another.[15][16] For example, in some Suzuki couplings, selectivity for C-Cl vs. C-OTf bonds can be switched by changing from nonpolar to polar solvents.[16]

  • Reaction Temperature: Temperature can influence the relative rates of competing reaction pathways. A slight adjustment in temperature can sometimes suppress the formation of undesired byproducts.[17]

Issue: Catalyst and Reagents

Q3: How can I determine if my palladium catalyst has deactivated, and what can I do about it?

Catalyst deactivation is a common cause of low yields and can manifest in several ways.[1]

  • Visual Inspection: A primary visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black. This indicates that the soluble, active catalyst has agglomerated into an inactive form.[18]

  • Causes of Deactivation:

    • Reduction to Pd(0): In Pd(II)-catalyzed reactions, unintended reduction to catalytically inactive Pd(0) species can occur, often promoted by additives like triethylamine.[2][3]

    • Sintering and Coking: At high temperatures, finely dispersed palladium particles can grow or become coated with carbonaceous deposits, reducing the active surface area.[1][4]

    • Poisoning: Impurities in the substrate or solvent, such as sulfur-containing compounds, can irreversibly bind to the palladium center and poison the catalyst.[1]

  • Reactivation and Prevention: In some cases, catalyst activity can be restored. For instance, inactive Pd(0) has been reoxidized to active Pd(II) by treatment with an oxidant like benzoquinone.[2] The best strategy, however, is prevention. This includes using high-purity reagents, maintaining a strict inert atmosphere, and optimizing the reaction temperature to avoid thermal decomposition.[4][7]

Q4: How do I select the appropriate ligand for my cyclization reaction?

The ligand is arguably one of the most critical components for achieving high yield and selectivity.[11] Its primary roles are to stabilize the palladium catalyst, influence its electronic properties, and control the steric environment around the metal center.

  • Electronic Properties: Electron-rich ligands, such as bulky alkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center. This enhances the rate of oxidative addition, a key step in many catalytic cycles.[11][19]

  • Steric Properties: The steric bulk of a ligand can promote reductive elimination, the final product-forming step. It can also help create a coordinatively unsaturated, catalytically active species in solution.[11]

  • Screening: Often, the optimal ligand for a specific transformation must be determined empirically. Screening a variety of ligands with different steric and electronic properties is a common strategy in reaction optimization.[20][21]

Troubleshooting and Optimization Data
Table 1: Effect of Ligand and Catalyst on a Pd-Catalyzed Three-Component Cyclization
EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂TFPNa₂CO₃DCE8058
2Pd(OAc)₂TFPDCE90N.D.
3[Pd(dba)₂]TFPNa₂CO₃DCE9064
4Pd(OAc)₂TFPNa₂CO₃DCE90
5[Pd(dba)₂]dppeNa₂CO₃DCE90N.D.

Data adapted from a study on the cyclization of a bisallene with a propargylic carbonate and an organoboronic acid.[5] TFP = tri(2'-furyl)phosphine, dppe = 1,2-bis(diphenylphosphanyl)ethane, dba = trans,trans-dibenzylideneacetone, DCE = dichloroethane, N.D. = not detected.

Table 2: Influence of Solvent on a Pd-Catalyzed Three-Component Cyclization
EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1[Pd(dba)₂]TFPNa₂CO₃DCE9064
2[Pd(dba)₂]TFPNa₂CO₃Toluene9045
3[Pd(dba)₂]TFPNa₂CO₃THF9035
4[Pd(dba)₂]TFPNa₂CO₃Dioxane9042
5[Pd(dba)₂]TFPNa₂CO₃MeCN9025

Data adapted from the same study as Table 1.[5] These results highlight the significant impact solvent choice can have on reaction efficiency.

Visual Troubleshooting Guides

Diagrams of Key Processes and Logic

G start_node Low Yield Observed cat_node Check Catalyst System start_node->cat_node cond_node Check Reaction Conditions start_node->cond_node reagent_node Check Reagents & Setup start_node->reagent_node sub_cat1 Visual Check (e.g., Pd Black) cat_node->sub_cat1 sub_cat2 Vary Catalyst Loading cat_node->sub_cat2 sub_cat3 Screen Ligands (Sterics & Electronics) cat_node->sub_cat3 sub_cat4 Check Ligand:Pd Ratio cat_node->sub_cat4 sub_cond1 Vary Temperature cond_node->sub_cond1 sub_cond2 Screen Solvents (Polar vs. Nonpolar) cond_node->sub_cond2 sub_cond3 Screen Bases (Strength & Type) cond_node->sub_cond3 sub_cond4 Extend Reaction Time cond_node->sub_cond4 sub_reagent1 Confirm Purity of Starting Materials reagent_node->sub_reagent1 sub_reagent2 Use Fresh/Dry Solvents reagent_node->sub_reagent2 sub_reagent3 Ensure Inert Atmosphere reagent_node->sub_reagent3

Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed reactions.

G yield Reaction Yield catalyst catalyst catalyst->yield sub_cat Source Loading Deactivation catalyst->sub_cat ligand ligand ligand->yield sub_ligand Sterics Electronics L:Pd Ratio ligand->sub_ligand solvent solvent solvent->yield sub_solvent Polarity Solubility Coordinating Ability solvent->sub_solvent base base base->yield sub_base Strength Solubility Counter-ion base->sub_base temperature temperature temperature->yield sub_temp Reaction Rate Side Reactions Decomposition temperature->sub_temp

Caption: Key parameters influencing the yield of palladium-catalyzed cyclization reactions.

Caption: A generic Pd(0)/Pd(II) catalytic cycle for cyclization, highlighting failure points.

Key Experimental Protocols
Methodology 1: General Protocol for Reaction Setup under Inert Atmosphere
  • Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator.

  • Assembly: Assemble the reaction flask (e.g., a Schlenk flask) with a condenser and a magnetic stir bar.

  • Inerting: Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric oxygen.[7][9]

  • Addition of Solids: Under a positive flow of inert gas, add the solid reagents: the substrate, palladium catalyst, ligand, and base.

  • Addition of Liquids: Add the degassed, anhydrous solvent via syringe. To degas the solvent, bubble inert gas through it for 20-30 minutes or use a freeze-pump-thaw method.

  • Reaction: Place the sealed flask in a pre-heated oil bath and stir for the specified time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

Methodology 2: Protocol for Ligand and Solvent Screening
  • Array Setup: Prepare an array of reaction vials or tubes, each containing a stir bar.

  • Stock Solutions: To ensure consistency, prepare stock solutions of the substrate and the palladium precursor in a suitable solvent.

  • Reagent Dispensing:

    • Add the solid ligands and bases to their respective vials. It is often practical to weigh these out individually.

    • Using a micropipette or syringe, dispense an equal volume of the substrate and catalyst stock solutions into each vial.

    • Add the screening solvent to each respective vial.

  • Execution: Seal the vials, place them in a parallel synthesis block or an aluminum heating block on a stirrer plate, and run the reactions under identical temperature and time conditions.

  • Analysis: After the reaction time has elapsed, quench the reactions and analyze the crude mixture from each vial by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve) to determine the yield and identify the most promising conditions.[5][21]

References

Stability and degradation of 4-Methoxyisobenzofuran-1(3H)-one under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methoxyisobenzofuran-1(3H)-one. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and potential degradation of this compound under various experimental conditions. The information provided is based on general chemical principles and data from structurally related molecules, as specific stability data for this compound is not extensively available in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its stability?

A1: The stability of this compound is primarily influenced by three key structural features:

  • Lactone Ring: The five-membered lactone (cyclic ester) ring is susceptible to hydrolysis, particularly under acidic or basic conditions. Ring strain in the five-membered ring can make it more reactive than acyclic esters.

  • Methoxy Group: The methoxy (-OCH3) group is an electron-donating group attached to the aromatic ring. It can influence the reactivity of the aromatic system and may be susceptible to oxidative cleavage.

  • Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, although it is generally stable under typical pharmaceutical testing conditions. It can, however, be susceptible to photodegradation.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: Based on its chemical structure, the following degradation pathways are anticipated:

  • Hydrolysis (Acidic and Basic): The lactone ring is expected to be the primary site of hydrolytic degradation.

    • Acid-catalyzed hydrolysis will likely yield 2-(hydroxymethyl)-4-methoxybenzoic acid.

    • Base-catalyzed hydrolysis will initially form the salt of 2-(hydroxymethyl)-4-methoxybenzoic acid, which upon acidification will give the free carboxylic acid.

  • Oxidation: The methoxy group and the benzylic position of the lactone ring are potential sites for oxidation. Oxidation may lead to the formation of various products, including demethylated derivatives, ring-opened products, or further oxidized species.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light. This may involve complex radical reactions leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other complex thermal decomposition reactions may occur, although lactones are generally more thermally stable than, for example, beta-lactones.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating analytical method is crucial for monitoring degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique. The method should be validated to ensure it can separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data is unavailable, based on its structure, it is prudent to avoid strong acids, strong bases, and strong oxidizing agents to prevent degradation. Care should also be taken to protect the compound from prolonged exposure to light and high temperatures.

Troubleshooting Guides

Issue 1: Rapid degradation observed during routine handling in solution.

Possible Cause Troubleshooting Step
pH of the solvent: The solvent may be slightly acidic or basic. Buffer the solution to a neutral pH (around 7) if compatible with your experimental needs.
Presence of contaminants: Trace amounts of acidic, basic, or metallic impurities in the solvent can catalyze degradation. Use high-purity (e.g., HPLC grade) solvents.
Exposure to light: Ambient laboratory light may be sufficient to cause photodegradation over time. Protect solutions from light by using amber vials or covering containers with aluminum foil.

Issue 2: Inconsistent results in forced degradation studies.

Possible Cause Troubleshooting Step
Variability in stress conditions: Ensure precise control over temperature, pH, and concentration of stress reagents (acid, base, oxidizing agent) in all experiments.
Sample preparation inconsistency: Standardize the sample preparation procedure, including dissolution time and technique.
Analytical method variability: Ensure the HPLC method is robust and validated. Check for issues with column performance, mobile phase preparation, and detector response.

Issue 3: Mass balance in forced degradation studies is not within the acceptable range (e.g., 90-110%).

Possible Cause Troubleshooting Step
Formation of non-UV active degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Use a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) to identify any non-UV active species.
Formation of volatile degradants: Volatile degradation products may be lost during the experiment. Consider using headspace gas chromatography (GC) for analysis if volatile products are suspected.
Adsorption of compound or degradants: The parent compound or its degradants may adsorb to the container surface. Use silanized glassware or polypropylene containers to minimize adsorption.
Inappropriate response factor: The UV response of degradation products may be different from the parent compound. If possible, isolate and quantify the major degradants using their own reference standards.

Data Presentation

Table 1: Predicted Degradation of this compound under Forced Degradation Conditions

Condition Stress Agent Predicted Primary Degradation Product Predicted Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60 °C2-(hydroxymethyl)-4-methoxybenzoic acidLactone ring opening
Basic Hydrolysis 0.1 M NaOH at 60 °CSodium 2-(hydroxymethyl)-4-methoxybenzoateLactone ring opening
Oxidative 3% H₂O₂ at room temperature4-Hydroxyisobenzofuran-1(3H)-one, ring-opened productsO-demethylation, oxidation of the lactone ring
Photolytic UV light (e.g., 254 nm)Complex mixture of radical-derived productsPhotolytic cleavage and rearrangement
Thermal (Dry Heat) 80 °CMinimal degradation expected, potential for dimerization or decarboxylation at higher temperaturesThermal decomposition

Note: The degradation products listed are predictive and require experimental confirmation.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Heat the mixture at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Keep the mixture at 60 °C for specified time points.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Heat the mixture at 60 °C for the same time points as above.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for specified time points.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative Stress (3% H2O2, RT) stock->oxidative photo Photolytic Stress (UV Light) stock->photo thermal Thermal Stress (80°C) stock->thermal hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc lcms LC-MS for Degradant Identification hplc->lcms If degradants are detected

Caption: Workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product 2-(hydroxymethyl)-4-methoxybenzoic acid parent->hydrolysis_product Acid or Base oxidation_product1 4-Hydroxyisobenzofuran-1(3H)-one parent->oxidation_product1 [O] photo_products Complex Mixture of Radical-Derived Products parent->photo_products hv oxidation_product2 Ring-Opened Products oxidation_product1->oxidation_product2 Further [O]

Caption: Predicted degradation pathways.

Side reactions in the synthesis of phthalides and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of phthalides. The information is presented in a question-and-answer format, addressing specific side reactions and offering practical solutions to minimize their occurrence.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to phthalides and their potential pitfalls?

A1: The primary synthetic routes to phthalides include the oxidation of o-xylene derivatives, reduction of phthalic anhydride, reactions of 2-formylbenzoic acid, and ortho-lithiation strategies. Each method is susceptible to specific side reactions. For instance, oxidation routes can lead to over-oxidation products, while reduction methods may suffer from incomplete conversion or the formation of over-reduced species. Ortho-lithiation, a powerful tool for functionalization, can be complicated by competing deprotonation events and rearrangement reactions.

Q2: I am observing significant byproduct formation in my phthalide synthesis. How can I identify the common culprits?

A2: Common byproducts often depend on your chosen synthetic pathway. For example, in the industrial production of phthalic anhydride (a key precursor) via o-xylene oxidation, impurities such as o-toluic acid, benzoic acid, and maleic anhydride are frequently observed.[1] If you are synthesizing phthalides via ortho-lithiation of N-substituted benzamides, you might encounter products arising from benzylic lithiation if a benzylic proton is available.[2][3] In photochemical syntheses starting from o-phthalaldehyde, the formation of a dimeric byproduct is a known issue.[4]

Troubleshooting Guides by Synthetic Route

Synthesis from Phthalic Anhydride and its Derivatives

Problem 1.1: Low yield and impure product when reducing phthalic anhydride with sodium borohydride.

  • Question: My reduction of phthalic anhydride using sodium borohydride is giving a low yield of phthalide with significant impurities. What could be the cause and how can I improve this?

  • Answer: While sodium borohydride can reduce phthalic anhydrides, the reaction can be sluggish and may lead to incomplete conversion or the formation of side products.[5][6]

    • Troubleshooting:

      • Solvent System: The choice of solvent is critical. Some protocols suggest using a mixture of THF and methanol.[5]

      • Alternative Reducing Agents: For a more reliable and higher-yielding reduction, consider alternative methods such as catalytic hydrogenation or reduction with zinc dust in an alkaline medium followed by acidification.[7][8] The use of diisobutylaluminum hydride (DIBAL-H) or ate complexes can also provide high yields.[5]

      • Purification: Phthalide can be purified by recrystallization from water or alcohol.[7][9]

Problem 1.2: Formation of benzalphthalide as a byproduct.

  • Question: I am attempting a reaction with phthalic anhydride and I am isolating an unexpected yellow crystalline solid, which I suspect is benzalphthalide. How is this formed and how can I avoid it?

  • Answer: Benzalphthalide is formed from the reaction of phthalic anhydride with phenylacetic acid in the presence of a base like sodium acetate at high temperatures.[10]

    • Troubleshooting:

      • Starting Material Purity: Ensure your starting materials are free from contaminants like phenylacetic acid, especially if you are running high-temperature reactions with phthalic anhydride.

      • Reaction Conditions: Avoid high temperatures (above 230°C) in the presence of potential precursors to phenylacetic acid or similar compounds.[10]

Synthesis via Ortho-Lithiation

Problem 2.1: Competing benzylic lithiation leading to a mixture of products.

  • Question: I am trying to perform an ortho-lithiation on a substrate that also has a benzylic proton, and I am getting a mixture of ortho-functionalized and benzylic-functionalized products. How can I favor ortho-lithiation?

  • Answer: The acidity of benzylic protons is comparable to that of aromatic protons, leading to competitive deprotonation.[2][3] The choice of base and reaction conditions can significantly influence the selectivity.

    • Troubleshooting:

      • Choice of Base: Alkyllithiums (like n-BuLi or s-BuLi) are commonly used for ortho-lithiation. However, in cases of competing benzylic deprotonation, switching to a bulkier base or a lithium amide base might alter the selectivity.

      • Directing Group: The choice of the directing metalating group (DMG) is crucial. Strong DMGs such as amides or carbamates generally favor ortho-lithiation.[11][12][13][14]

      • Temperature: Running the reaction at low temperatures (e.g., -78°C) can help control the selectivity.

Problem 2.2: Anionic Fries rearrangement as a side reaction.

  • Question: During my ortho-lithiation of an aryl carbamate, I am observing the formation of an ortho-hydroxy amide instead of the expected product. What is happening?

  • Answer: You are likely observing an anionic Fries rearrangement (also known as the Snieckus rearrangement), where the carbamoyl group migrates from the oxygen to the ortho-lithiated carbon.[15][16][17][18][19]

    • Troubleshooting:

      • Temperature Control: This rearrangement is often temperature-dependent. Maintaining a low temperature throughout the reaction and quench is crucial.

      • Rapid Quenching: After the lithiation step, quenching the reaction with the electrophile at low temperature can minimize the time for the rearrangement to occur.

      • Substrate Modification: If possible, modifying the substrate to a different directing group that is less prone to rearrangement can be a solution.

Synthesis from o-Phthalaldehyde

Problem 3.1: Formation of a dimeric byproduct in a photochemical synthesis.

  • Question: I am using a photochemical method to synthesize phthalide from o-phthalaldehyde and I am getting a significant amount of a higher molecular weight byproduct. What is this and how can I prevent its formation?

  • Answer: The photochemical reaction of o-phthalaldehyde can lead to the formation of a dimeric product alongside the desired phthalide.[4] This is thought to occur through a biradical intermediate.

    • Troubleshooting:

      • Reaction Concentration: Running the reaction at a lower concentration of o-phthalaldehyde may favor the intramolecular reaction to form phthalide over the intermolecular dimerization.

      • Wavelength of Light: The wavelength of the UV light used can influence the reaction pathway. Optimization of the light source may be necessary.

      • Solvent Effects: The choice of solvent can impact the lifetime and reactivity of the intermediates. Exploring different solvents could help minimize dimer formation.

Quantitative Data on Phthalide Synthesis

Table 1: Byproducts in the Gas-Phase Oxidation of o-Xylene to Phthalic Anhydride

ByproductTypical Selectivity (%)
o-Toluic AcidVariable
PhthalideVariable
Benzoic AcidVariable
Maleic Anhydride~10%
Carbon Dioxide (Total Oxidation)Variable

Data compiled from literature describing industrial processes.[1]

Experimental Protocols

Protocol 1: Synthesis of Phthalide from Phthalimide

This protocol is adapted from Organic Syntheses.[7]

  • Preparation of Activated Zinc Dust: In a 2-liter round-bottomed flask, stir 180 g (2.75 gram atoms) of zinc dust to a thick paste with a solution of 1 g of copper sulfate in about 35 cc of water.

  • Reaction Setup: Add 400 g (327 cc) of 20% aqueous sodium hydroxide to the flask. Equip the flask with a mechanical stirrer and cool the contents to 5°C using an ice bath.

  • Addition of Phthalimide: Add 147 g (1 mole) of phthalimide in small portions at a rate that maintains the temperature below 8°C (this should take about 30 minutes).

  • Reaction: After the addition is complete, continue stirring for 30 minutes.

  • Work-up:

    • Dilute the mixture with 400 cc of water and warm on a steam bath until the evolution of ammonia ceases (approximately 3 hours).

    • Concentrate the mixture to a volume of about 400 cc by distillation under reduced pressure.

    • Filter the material and acidify the filtrate to Congo red with concentrated hydrochloric acid (about 150 cc is required). An oil will separate.

    • Boil the mixture for one hour to complete the lactonization of the intermediate hydroxymethylbenzoic acid.

    • Transfer the hot mixture to a beaker and allow it to cool, whereupon the oily product will solidify.

  • Isolation and Purification:

    • Chill the mixture overnight in a refrigerator to ensure complete solidification and precipitation.

    • Filter the crude product with suction.

    • Recrystallize the crude phthalide from water to obtain transparent plates.

    • The expected yield is 90–95 g (67–71% of the theoretical amount).

Visualizing Side Reactions

Anionic Fries Rearrangement in Ortho-Lithiation

Anionic_Fries_Rearrangement ArylCarbamate Aryl Carbamate OrthoLithiation Ortho-Lithiated Intermediate ArylCarbamate->OrthoLithiation Strong Base (e.g., LDA) DesiredProduct Desired Ortho-Substituted Product OrthoLithiation->DesiredProduct Quench with E+ Rearrangement Anionic Fries Rearrangement OrthoLithiation->Rearrangement Spontaneous/ Elevated Temp. Electrophile Electrophile (E+) RearrangedProduct ortho-Hydroxy Amide (Side Product) Rearrangement->RearrangedProduct

Caption: Anionic Fries rearrangement as a side reaction in ortho-lithiation.

Competing Ortho vs. Benzylic Lithiation

Competing_Lithiation StartingMaterial Substrate with Ortho and Benzylic Protons OrthoLithiation Ortho-Lithiated Species StartingMaterial->OrthoLithiation Deprotonation at Ortho Position BenzylicLithiation Benzylic-Lithiated Species StartingMaterial->BenzylicLithiation Deprotonation at Benzylic Position Base Organolithium Base Base->StartingMaterial OrthoProduct Ortho-Substituted Product OrthoLithiation->OrthoProduct Reaction with E+ BenzylicProduct Benzylic-Substituted Product (Side Product) BenzylicLithiation->BenzylicProduct Reaction with E+ Electrophile Electrophile (E+)

Caption: Competing ortho and benzylic lithiation pathways.

References

Scaling up the synthesis of 4-Methoxyisobenzofuran-1(3H)-one for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methoxyisobenzofuran-1(3H)-one, particularly when scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound, a phthalide derivative, can be achieved through several methods. Common approaches include the reduction of 3-methoxyphthalic anhydride, the oxidation of 2-hydroxymethyl-3-methoxybenzoic acid, or palladium-catalyzed carbonylation of 2-bromo-3-methoxybenzyl alcohol. The choice of route often depends on the starting material availability, scalability, and desired purity.

Q2: What are the critical parameters to monitor during the scale-up of the synthesis?

A2: When scaling up the synthesis for preclinical studies, critical parameters to monitor include:

  • Temperature control: Exothermic or endothermic reactions can behave differently in larger volumes.

  • Mixing efficiency: Ensuring homogenous reaction mixtures is crucial for consistent results.

  • Reagent addition rate: Slow and controlled addition of reagents can prevent side reactions and manage exotherms.

  • Purity of starting materials and reagents: Impurities can lead to side reactions and complicate purification.

  • Reaction monitoring: Close tracking of reaction progress using techniques like TLC, HPLC, or GC is essential to determine the optimal reaction time.

Q3: How can I purify the final compound effectively on a larger scale?

A3: For large-scale purification of this compound, column chromatography on silica gel is a common method.[1] However, for multi-gram quantities, this can be resource-intensive. Alternative methods to consider are:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an efficient and scalable purification technique.

  • Preparative HPLC: For high-purity requirements for preclinical trials, preparative HPLC can be employed, although it is more expensive.

  • Slurry washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of reagents or solvents. - Side reactions consuming starting material. - Product loss during workup or purification.- Monitor the reaction closely using TLC or HPLC to ensure it goes to completion. - Optimize the reaction temperature; a slight increase or decrease can significantly impact yield. - Use high-purity, anhydrous reagents and solvents. - Investigate potential side reactions by analyzing crude reaction mixtures (e.g., by LC-MS) and adjust reaction conditions accordingly. - Optimize extraction and purification procedures to minimize product loss.
Formation of Impurities - Presence of moisture or air in the reaction. - Incorrect stoichiometry of reagents. - Reaction temperature is too high, leading to decomposition or side reactions. - In palladium-catalyzed reactions, side reactions like hydrodehalogenation or dimerization can occur.- Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the stoichiometry of the reagents. - Perform the reaction at the lowest effective temperature. - In palladium-catalyzed carbonylations, ensure a sufficient CO pressure and consider using specific ligands to suppress side reactions.
Difficulty in Purification - Impurities have similar polarity to the product. - The product is an oil and difficult to crystallize. - Co-elution of impurities during column chromatography.- Try a different solvent system for column chromatography or use a gradient elution. - Attempt to form a crystalline derivative of the product for purification, which can be later cleaved. - If the product is an oil, consider techniques like Kugelrohr distillation if the product is thermally stable. - Explore alternative purification methods such as preparative TLC or HPLC.
Inconsistent Results on Scale-up - Inefficient heat transfer in larger reaction vessels. - Poor mixing leading to localized "hot spots" or concentration gradients. - Different rates of reagent addition compared to small-scale experiments.- Use a jacketed reactor for better temperature control. - Employ an appropriate overhead stirrer to ensure efficient mixing. - Use a syringe pump or addition funnel for controlled and consistent addition of reagents. - Perform a small-scale pilot run under the scaled-up conditions to identify potential issues.

Experimental Protocols

Generalized Protocol for Palladium-Catalyzed Carbonylation Synthesis of this compound

This protocol is a generalized procedure based on common methods for phthalide synthesis and should be optimized for specific laboratory conditions and scale.

Materials:

  • 2-Bromo-3-methoxybenzyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, DMF, or acetonitrile)

  • Carbon monoxide (CO) gas (balloon or cylinder)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add 2-bromo-3-methoxybenzyl alcohol.

  • Catalyst and Ligand Addition: Add palladium(II) acetate and the phosphine ligand to the flask.

  • Solvent and Base Addition: Add the anhydrous solvent and the base to the reaction mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Carbon Monoxide Introduction: Introduce carbon monoxide gas into the flask, typically by bubbling it through the solution for a few minutes and then maintaining a CO atmosphere using a balloon.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Starting Material (2-Bromo-3-methoxybenzyl alcohol) C Reaction (Heating under CO atmosphere) A->C B Reagents (Pd(OAc)₂, Ligand, Base, CO) B->C D Filtration C->D Cooling E Extraction D->E Concentration F Purification (Column Chromatography/Recrystallization) E->F G Final Product (this compound) F->G Characterization

References

Navigating the Synthesis of Isobenzofuranones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of isobenzofuranones is a critical process, with the choice of catalyst playing a pivotal role in the reaction's success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these syntheses, ensuring efficient and effective outcomes.

Troubleshooting Guides & FAQs

This section is designed to provide quick and actionable solutions to common problems encountered during the synthesis of isobenzofuranones using various catalytic systems.

Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed carbonylation/cyclization reaction to form an isobenzofuranone is giving a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed isobenzofuranone synthesis can stem from several factors. A primary concern is the deactivation of the palladium catalyst. This can be caused by impurities in the starting materials or solvents, or by the presence of species that can poison the catalyst, such as sulfur or certain nitrogen-containing compounds.[1]

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all starting materials and solvents are of high purity and anhydrous. Trace amounts of water or other nucleophiles can lead to unwanted side reactions.

  • Catalyst Quality: Use a fresh, high-quality palladium catalyst. If catalyst deactivation is suspected, consider using a higher catalyst loading or adding a ligand that can stabilize the catalytic species.

  • Reaction Conditions: Optimize the reaction temperature and pressure. In some cases, higher temperatures can promote catalyst decomposition, while insufficient temperature can lead to incomplete conversion.

  • Ligand Choice: The choice of ligand is crucial. For example, in Tsuji-Trost type reactions for benzofuran synthesis, the choice between dppf and XPhos can dramatically influence the outcome depending on the nucleophile.[2]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

Question: I am observing the formation of significant byproducts in my palladium-catalyzed reaction. What are the likely side reactions?

Answer: Common byproducts in palladium-catalyzed isobenzofuranone syntheses can include homocoupling of the starting materials, reduction of the starting material, or incomplete cyclization. The formation of these byproducts is often influenced by the specific reaction pathway, such as a Heck-type mechanism.[3]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes favor side reactions.

  • Additive Effects: The presence of additives like silver salts can influence the reaction pathway and suppress byproduct formation.[4]

  • Temperature Profile: A carefully controlled temperature ramp and holding time can minimize the formation of thermally induced byproducts.

Rhodium-Catalyzed Synthesis

Question: My rhodium-catalyzed C-H activation/annulation for isobenzofuranone synthesis is not proceeding to completion. What should I investigate?

Answer: Incomplete conversion in rhodium-catalyzed C-H activation reactions can be due to several factors, including catalyst deactivation, insufficient oxidant, or steric hindrance on the substrate.[5][6]

Troubleshooting Steps:

  • Catalyst and Oxidant: Ensure the rhodium catalyst and any co-oxidant (e.g., AgOAc) are fresh and active.[6] The choice of the rhodium salt can also be critical.[6]

  • Directing Group: The efficiency of the C-H activation is highly dependent on the directing group. Ensure the directing group is appropriately positioned and electronically suitable for the desired transformation.

  • Solvent: The choice of solvent can significantly impact the reaction. Screen different solvents to find the optimal medium for your specific substrate.

  • Additives: Additives like pivalic acid (PivOH) can act as a proton shuttle and improve reaction efficiency.[6]

Question: I am observing poor regioselectivity in my rhodium-catalyzed synthesis. How can I improve this?

Answer: Regioselectivity in rhodium-catalyzed C-H functionalization is often directed by the coordinating group on the substrate.[2][7]

Troubleshooting Steps:

  • Directing Group Modification: Modifying the directing group can alter the regiochemical outcome of the C-H activation.

  • Ligand Tuning: For some rhodium-catalyzed reactions, the use of specific ligands can influence the regioselectivity.

  • Computational Studies: In complex cases, computational studies can help to understand the factors governing regioselectivity and guide experimental design.[2]

Gold-Catalyzed Synthesis

Question: My gold-catalyzed cyclization of an alkynyl precursor to an isobenzofuranone is sluggish. What are the key parameters to optimize?

Answer: Gold-catalyzed cyclizations are sensitive to the catalyst's ligand environment, the solvent, and the presence of co-catalysts.[8][9]

Troubleshooting Steps:

  • Catalyst System: The choice of the gold catalyst and any silver co-catalyst is critical. For instance, using a gold(I)-NHC complex can be highly efficient at low catalyst loadings.[10]

  • Ligand Effects: The ligand on the gold catalyst can influence its reactivity and selectivity. Experiment with different phosphine or NHC ligands.

  • Solvent Polarity: The polarity of the solvent can affect the stability of key intermediates in the catalytic cycle. A screen of different solvents may be necessary.

  • Temperature: While many gold-catalyzed reactions proceed at mild temperatures, some substrates may require heating to achieve a reasonable reaction rate.

Question: I am getting a mixture of products in my gold-catalyzed reaction. How can I improve the selectivity?

Answer: The formation of multiple products in gold-catalyzed reactions often points to competing reaction pathways. The selectivity can often be controlled by fine-tuning the reaction conditions.

Troubleshooting Steps:

  • Ligand Control: The electronic and steric properties of the ligand on the gold catalyst can direct the reaction towards a specific pathway.

  • Counter-ion Effects: The counter-ion of the gold salt can influence the catalyst's Lewis acidity and, consequently, the reaction's selectivity.

  • Substrate Design: Modifying the substrate, for example, by introducing blocking groups, can disfavor unwanted reaction pathways.

Acid/Base-Catalyzed Synthesis

Question: My acid- or base-catalyzed synthesis of isobenzofuranones is resulting in a low yield and the formation of a complex mixture. What are the likely issues?

Answer: Acid- or base-catalyzed reactions are prone to side reactions such as rearrangements, eliminations, and polymerizations, especially with sensitive substrates.[11]

Troubleshooting Steps:

  • Catalyst Loading: Optimize the concentration of the acid or base catalyst. Too high a concentration can lead to degradation of the starting materials or products.

  • Temperature Control: These reactions can be highly exothermic. Maintain strict temperature control to prevent runaway reactions and byproduct formation.

  • Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid product degradation.

  • Choice of Acid/Base: The strength of the acid or base is crucial. A weaker acid or base might provide higher selectivity for the desired product. For example, Na2CO3 can be an effective base for the synthesis of isobenzofuranones from 2-acylbenzoic acids.[11][12]

Data Presentation

The following tables summarize quantitative data for the synthesis of isobenzofuranones using different catalytic systems.

Table 1: Comparison of Catalysts for the Synthesis of 3-Substituted Isobenzofuranones from 2-Acylbenzoic Acids and Isatoic Anhydrides.[11][12]

CatalystBase/AcidSolventTemperature (°C)Time (h)Yield (%)
None-Toluene11012<10
Na2CO3 BaseToluene1101285-94
K2CO3BaseToluene1101275
Cs2CO3BaseToluene1101268
Et3NBaseToluene1101245
TsOH AcidToluene1401280
H2SO4AcidToluene1401265

Table 2: Selected Examples of Rhodium-Catalyzed Synthesis of Spirocyclic Isobenzofuranones.[6]

Substrate (Benzoic Acid)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
Benzoic Acid[CpRhCl2]2 / AgOAc / PivOHMeCN402485
4-Methylbenzoic Acid[CpRhCl2]2 / AgOAc / PivOHMeCN402488
4-Methoxybenzoic Acid[CpRhCl2]2 / AgOAc / PivOHMeCN402492
4-Chlorobenzoic Acid[CpRhCl2]2 / AgOAc / PivOHMeCN402475

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of isobenzofuranones.

General Procedure for the Base-Catalyzed Synthesis of Isobenzofuranones[11]

A mixture of a substituted 2-acylbenzoic acid (1.0 mmol), a substituted isatoic anhydride (1.2 mmol), and Na2CO3 (0.2 mmol) in toluene (5.0 mL) is stirred and heated at 110 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired isobenzofuranone.

General Procedure for the Rhodium-Catalyzed Synthesis of Spirocyclic Isobenzofuranones[6]

To a mixture of the benzoic acid (0.2 mmol), 1-diazonaphthelen-2(1H)-one (0.3 mmol), and AgOAc (0.5 mmol) in MeCN (2.0 mL) is added [Cp*RhCl2]2 (0.008 mmol) and PivOH (0.4 mmol). The reaction mixture is stirred at 40 °C for 24 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by preparative thin-layer chromatography to give the spirocyclic isobenzofuranone.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of isobenzofuranones.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Starting Materials (e.g., 2-acylbenzoic acid) reagents Prepare Catalyst, Solvents, and other Reagents start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup monitor Monitor Reaction Progress (TLC, GC, etc.) setup->monitor quench Quench Reaction monitor->quench extract Extraction and Washing quench->extract purify Purification (Column Chromatography) extract->purify product Isolated Isobenzofuranone purify->product

A generalized experimental workflow for the synthesis of isobenzofuranones.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield of Isobenzofuranone check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_catalyst Verify Catalyst Activity (Fresh Catalyst?) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents change_catalyst Increase Catalyst Loading or Change Ligand check_catalyst->change_catalyst optimize_conditions Systematically Vary Temperature and Time check_conditions->optimize_conditions end Improved Yield purify_reagents->end Re-run Reaction change_catalyst->end Re-run Reaction optimize_conditions->end Re-run Reaction

A troubleshooting guide for addressing low yields in isobenzofuranone synthesis.

catalyst_selection_logic node_action node_action start Substrate Features? c_h_bond C-H Bond Available for Activation? start->c_h_bond alkyne_present Alkynyl Group Present? c_h_bond->alkyne_present No node_action_rh Consider Rhodium Catalyst c_h_bond->node_action_rh Yes carbonyl_present Carbonyl Group for Carbonylation? alkyne_present->carbonyl_present No node_action_gold Consider Gold Catalyst alkyne_present->node_action_gold Yes acid_base_sensitive Substrate Sensitive to Strong Acids/Bases? carbonyl_present->acid_base_sensitive No node_action_pd Consider Palladium Catalyst carbonyl_present->node_action_pd Yes node_action_acid_base Consider Acid/Base Catalysis acid_base_sensitive->node_action_acid_base No node_action_metal Prefer Metal Catalysis acid_base_sensitive->node_action_metal Yes

A decision-making flowchart for selecting a suitable catalyst for isobenzofuranone synthesis.

References

Preventing dimerization of 3-methyleneisobenzofuran-1(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-methyleneisobenzofuran-1(3H)-one derivatives. The primary focus is on preventing the common issue of dimerization, which can lead to low product yields and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why does it occur with 3-methyleneisobenzofuran-1(3H)-one derivatives?

A1: Dimerization is a chemical reaction where two identical molecules combine to form a single larger molecule, or dimer. In the case of 3-methyleneisobenzofuran-1(3H)-one derivatives, this typically occurs through a [4+2] cycloaddition, specifically a Diels-Alder reaction. The exocyclic methylene group of one molecule acts as a dienophile, while the diene embedded within the furan ring of a second molecule reacts with it. This process is driven by the high reactivity of the strained exocyclic double bond and the inherent diene character of the isobenzofuranone core.

Q2: I've synthesized a 3-methyleneisobenzofuran-1(3H)-one derivative and the product seems to be stable. Is dimerization always a problem?

A2: Not necessarily. The propensity for dimerization is highly dependent on the specific substituents on the isobenzofuranone ring system. Some derivatives have been reported to be stable in air for several weeks without significant dimerization.[1] Steric hindrance around the exocyclic methylene group or alterations in the electronic properties of the diene can significantly reduce the rate of the Diels-Alder reaction, leading to a more stable compound.

Q3: How can I detect if dimerization is occurring in my reaction?

A3: Dimer formation can be detected by several methods:

  • Thin Layer Chromatography (TLC): The dimer will have a different Rf value than the monomer, typically appearing as a less polar spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will be significantly more complex than that of the monomer and will lack the characteristic signals of the exocyclic methylene protons.

  • Mass Spectrometry (MS): The mass spectrum of the reaction mixture will show a peak corresponding to twice the molecular weight of the starting monomer.

  • Precipitation: Dimers are often less soluble than their corresponding monomers and may precipitate out of the reaction mixture as a solid.

Q4: Can the dimer be converted back to the monomer?

A4: In some cases, the Diels-Alder reaction is reversible. This reverse reaction, known as a retro-Diels-Alder reaction, can sometimes be induced by heating the dimer. The feasibility of this approach depends on the thermodynamic stability of the specific dimer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of 3-methyleneisobenzofuran-1(3H)-one derivatives related to dimerization.

Problem Possible Cause Suggested Solution
Low yield of the desired monomeric product High rate of dimerization under the reaction conditions.Lower the reaction concentration: This will decrease the frequency of collisions between two monomer molecules. • Reduce the reaction temperature: The Diels-Alder reaction, like most reactions, is slower at lower temperatures. • Choose a less polar solvent: This may disfavor the transition state of the dimerization reaction.
Formation of an insoluble precipitate during the reaction or workup The dimer is likely insoluble in the chosen solvent system.Filter the reaction mixture promptly: Isolate the desired monomer before significant dimerization and precipitation can occur. • Use a solvent in which the dimer is more soluble: This will keep the dimer in solution, simplifying purification.
The crude product is a complex mixture of the monomer and dimer The rate of dimerization is comparable to the rate of the desired reaction.Optimize the order of reagent addition: If possible, generate the 3-methyleneisobenzofuran-1(3H)-one derivative in situ in the presence of a trapping agent or the next reagent in the synthetic sequence. • Introduce sterically hindering groups: If designing a new derivative, consider adding bulky substituents near the exocyclic methylene to sterically block the approach of another molecule.
The purified product dimerizes upon storage The monomer is inherently unstable under the storage conditions.Store the product at low temperatures: Keep the purified monomer in a freezer (-20°C or below) to minimize its reactivity. • Store as a dilute solution: If the solid-state is unstable, storing the compound in a dilute solution in an appropriate solvent can slow dimerization. • Store under an inert atmosphere: While the primary dimerization pathway is not oxidation, this can prevent potential side reactions that may catalyze dimerization.

Data Presentation

When optimizing reaction conditions to minimize dimerization, it is crucial to systematically record and compare the results. The following table provides a template for presenting such data.

Table 1: Effect of Reaction Conditions on the Yield of Monomer vs. Dimer

Entry Concentration (M) Temperature (°C) Solvent Reaction Time (h) Monomer Yield (%) Dimer Yield (%)
10.125Dichloromethane46530
20.0525Dichloromethane48015
30.050Dichloromethane4925
40.050Toluene4888
50.050Acetonitrile4907

Note: The data presented in this table is illustrative and intended to serve as an example for experimental design.

Experimental Protocols

General Protocol for Minimizing Dimerization During Synthesis

This protocol provides a general framework for the synthesis of 3-methyleneisobenzofuran-1(3H)-one derivatives with an emphasis on preventing dimerization.

  • Reagent Preparation: Ensure all reagents and solvents are pure and dry. Degas solvents if necessary.

  • Reaction Setup: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction vessel to the desired temperature (e.g., 0°C or lower) before adding any reagents.

  • Dilution: Use a higher volume of solvent than typically employed to maintain a low concentration of the reactive intermediate.

  • Slow Addition: If the 3-methyleneisobenzofuran-1(3H)-one derivative is generated in situ, add the precursor slowly to the reaction mixture to keep its instantaneous concentration low.

  • In Situ Trapping: If the derivative is an intermediate for a subsequent reaction, ensure the trapping reagent is present in the reaction mixture before the formation of the 3-methyleneisobenzofuran-1(3H)-one begins.

  • Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that can lead to increased dimer formation.

  • Workup: Perform the aqueous workup and extraction at low temperatures.

  • Purification: Purify the product as quickly as possible after the reaction is complete, using cold solvents for chromatography where feasible.

  • Storage: Store the purified product at low temperature, under an inert atmosphere, and protected from light.

Visualizations

The following diagrams illustrate the dimerization pathway and a general workflow for troubleshooting dimerization issues.

Dimerization_Pathway cluster_reactants Reactants cluster_product Product Monomer1 3-Methyleneisobenzofuran-1(3H)-one (Diene) Dimer Dimer ([4+2] Cycloaddition Product) Monomer1->Dimer Acts as Diene Monomer2 3-Methyleneisobenzofuran-1(3H)-one (Dienophile) Monomer2->Dimer Acts as Dienophile

Caption: Dimerization via a Diels-Alder reaction.

Troubleshooting_Workflow Start Dimerization Observed Condition_Check Are Reaction Conditions Optimized? Start->Condition_Check Modify_Conditions Modify Reaction Conditions: - Lower Concentration - Lower Temperature - Change Solvent Condition_Check->Modify_Conditions No Storage_Check Is Dimerization Occurring During Storage? Condition_Check->Storage_Check Yes Modify_Conditions->Condition_Check Re-evaluate Modify_Storage Modify Storage Conditions: - Lower Temperature - Store as Dilute Solution - Use Inert Atmosphere Storage_Check->Modify_Storage Yes Structural_Modification Consider Structural Modification: - Introduce Bulky Groups - Alter Electronic Properties Storage_Check->Structural_Modification No End Dimerization Minimized Modify_Storage->End Structural_Modification->End

Caption: Troubleshooting workflow for dimerization.

References

Validation & Comparative

Comparative Analysis of 4-Methoxyisobenzofuran-1(3H)-one with Other Phthalides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 4-Methoxyisobenzofuran-1(3H)-one and other notable phthalides, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their therapeutic potential. Phthalides, a class of bicyclic compounds containing a lactone ring fused to a benzene ring, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.

Executive Summary

This report details the synthesis, chemical properties, and biological activities of this compound in comparison to other structurally or functionally related phthalides such as 3-n-butylphthalide, ligustilide, and various methoxy-substituted analogues. Through a compilation of experimental data, this guide aims to provide a clear, objective comparison to inform future research and development efforts.

Chemical Properties and Synthesis Overview

This compound can be synthesized through several methods, including the intramolecular cyclization of 3-methoxyphthalic acid. One common laboratory-scale synthesis involves the reaction of 3-methoxyphthalic acid with a dehydrating agent, such as acetic anhydride or concentrated sulfuric acid, followed by purification.[1] Another approach involves the palladium-catalyzed carbonylation of 2-bromo-3-methoxybenzyl alcohol. The presence and position of the methoxy group on the benzene ring significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its biological activity.

Comparative Biological Activity

The biological activities of phthalides are diverse and influenced by their substitution patterns. This section compares the cytotoxic, neuroprotective, and anti-inflammatory properties of this compound with other relevant phthalides.

Cytotoxic Activity

The cytotoxic effects of various phthalides against a range of cancer cell lines have been evaluated in numerous studies. The table below summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

CompoundCell LineIC50 (µM)Reference
4,6-Dimethoxyisobenzofuran-1(3H)-one HeLa65.7[2]
5,7-Dimethoxyisobenzofuran-1(3H)-one HeLa66.2[2]
Ligustilide T24 (Bladder Cancer)209.8 (24h), 215.2 (48h)[3][4]
Ligustilide EJ-1 (Bladder Cancer)240.4 (24h), 230.3 (48h)[3][4]
3-n-Butylphthalide U251 (Glioblastoma)- (Significant growth inhibition at 1.5 µg/mL)[3]
C-3 Functionalized Phthalide (Compound 16) K562 (Leukemia)- (Inhibited 90% viability at 100 µM)[5]
C-3 Functionalized Phthalide (Compound 17) K562 (Leukemia)- (Inhibited 90% viability at 100 µM)[5]
C-3 Functionalized Phthalide (Compound 18) K562 (Leukemia)- (Inhibited 90% viability at 100 µM)[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Neuroprotective Activity

Several phthalides have demonstrated neuroprotective properties in various in vitro and in vivo models. These effects are often attributed to their antioxidant and anti-inflammatory activities within the central nervous system. A study on a derivative of isobenzofuran-1(3H)-one showed its potential to control redox imbalance in the brain.[6] Another study on methyl 3,4-dihydroxybenzoate, a related compound, demonstrated neuroprotective effects against oxidative damage in SH-SY5Y cells.[7][8] 3-n-butylphthalide has been shown to improve cerebral ischemia/reperfusion injury by regulating mitochondrial biogenesis.[9]

Anti-inflammatory Activity

The anti-inflammatory potential of phthalides is a significant area of research. Studies have shown that certain phthalides can modulate inflammatory pathways. For instance, 3-n-butylphthalide has been investigated for its anti-inflammatory and immunoregulatory functions.[10] While specific quantitative data for the anti-inflammatory activity of this compound is limited in the current literature, the general anti-inflammatory properties of the phthalide scaffold suggest its potential in this area.

Signaling Pathways and Mechanisms of Action

The biological effects of phthalides are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis.[11][12][13] Some phthalides have been shown to modulate this pathway, leading to their observed biological effects. For example, the activation of the MAPK pathway can lead to the induction of apoptosis in cancer cells.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS Phthalides Phthalides RAF RAF Phthalides->RAF Inhibition MEK MEK Phthalides->MEK Inhibition RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell Proliferation, Apoptosis, etc.

Modulation of the MAPK signaling pathway by phthalides.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses.[12][14][15][16] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Some phthalides exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory_Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK_Complex Receptor->IKK_Complex Phthalides Phthalides Phthalides->IKK_Complex Inhibition IkB IkB IKK_Complex->IkB Phosphorylation NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NFkB NFkB_active NF-κB NFkB->NFkB_active NFkB_IkB->NFkB IkB Degradation Inflammatory_Genes Inflammatory_Genes NFkB_active->Inflammatory_Genes Gene Transcription

Inhibition of the NF-κB signaling pathway by phthalides.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

Method: Intramolecular dehydration of 4-methoxyphthalic acid.[1]

  • Reaction Setup: To a 100 mL microwave reaction tube, add 4-methoxyphthalic acid and 2 mL of acetic acid.

  • Reaction Conditions: Seal the tube and stir the reaction mixture in an oil bath at 100°C for 3 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, transfer the reaction mixture to a 50 mL flask and remove excess acetic acid by rotary evaporation.

  • Precipitation and Filtration: Add petroleum ether to precipitate the solid product and filter.

  • Purification: Dissolve the crude product in a suitable amount of methanol, concentrate under vacuum, and purify by column chromatography (petroleum ether:ethyl acetate = 5:1) to obtain pure this compound.

Synthesis_Workflow 4-Methoxyphthalic_Acid 4-Methoxyphthalic_Acid Reaction_Mixture Reaction_Mixture 4-Methoxyphthalic_Acid->Reaction_Mixture + Acetic Acid Heating Heating Reaction_Mixture->Heating 100°C, 3h Crude_Product Crude_Product Heating->Crude_Product Workup & Precipitation Purified_Product This compound Crude_Product->Purified_Product Column Chromatography

Workflow for the synthesis of this compound.
Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[17][18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Neuroprotection Assay (SH-SY5Y Cell Model)

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by a neurotoxin (e.g., MPP+ or glutamate).[7][8]

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 1 mM MPP+ or 20 mM glutamate) for a defined period.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or other suitable methods.

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to that of cells treated with the neurotoxin alone to determine the neuroprotective effect.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Principle: This in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.[2][3][5]

  • Animal Model: Use adult male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

This comparative analysis highlights the potential of this compound and other phthalides as valuable scaffolds for the development of new therapeutic agents. While existing data indicates promising cytotoxic, neuroprotective, and anti-inflammatory activities for the phthalide class of compounds, further research is warranted to fully elucidate the specific biological profile and mechanisms of action of this compound. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to conduct further investigations in this promising area of medicinal chemistry.

References

A Comparative Analysis of the Biological Activities of 4-Methoxyisobenzofuran-1(3H)-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Profiles of Methoxy-Substituted Phthalides

The isobenzofuranone scaffold, a core structure in a class of compounds known as phthalides, is a recurring motif in a multitude of biologically active natural products and synthetic molecules. The introduction of a methoxy group to the aromatic ring of the isobenzofuranone core can significantly influence its pharmacological properties. This guide provides a comparative overview of the biological activity of 4-Methoxyisobenzofuran-1(3H)-one and its positional isomers: 5-Methoxyisobenzofuran-1(3H)-one, 6-Methoxyisobenzofuran-1(3H)-one, and 7-Methoxyisobenzofuran-1(3H)-one. This analysis is based on available experimental data and aims to elucidate the structure-activity relationships conferred by the position of the methoxy substituent.

Summary of Biological Activities

The methoxyisobenzofuran-1(3H)-one isomers exhibit a range of biological activities, primarily centered on antimicrobial, cytotoxic, anti-inflammatory, and antioxidant effects. While direct comparative studies across all four isomers are limited, the available data suggests that the position of the methoxy group is a critical determinant of potency and selectivity.

CompoundBiological ActivityKey Findings
This compound Limited specific data available. General phthalide activities are inferred.Research is needed to fully characterize its biological profile.
5-Methoxyisobenzofuran-1(3H)-one Anticancer, AntimicrobialSome derivatives have shown potential in inhibiting cancer cell lines and microbial growth.[1]
6-Methoxyisobenzofuran-1(3H)-one Antibacterial, Antioxidant, Anticonvulsant, Anti-HIV, PhytotoxicThis isomer has been synthesized and is associated with a broad spectrum of activities.[2]
7-Methoxyisobenzofuran-1(3H)-one Limited specific data available. General phthalide activities are inferred.Further investigation is required to understand its specific biological effects.

Detailed Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below. These protocols are based on standard methodologies employed in the evaluation of compound bioactivity.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxyisobenzofuran-1(3H)-one isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antimicrobial Activity Assessment using Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient broth. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the methoxyisobenzofuran-1(3H)-one isomers in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound where no growth is observed.

Anti-inflammatory Activity Assessment via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS) stimulation of macrophage cell lines (e.g., RAW 264.7) induces the production of nitric oxide. The amount of nitrite, a stable product of NO, in the culture supernatant can be quantified using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the methoxyisobenzofuran-1(3H)-one isomers for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Molecular Mechanisms

Phthalates and their derivatives have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. While the specific pathways affected by each methoxyisobenzofuran-1(3H)-one isomer are not yet fully elucidated, the following pathways are potential targets based on the activities of related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[3] Phthalides may exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes NFkB->ProInflammatory_Genes Activation Methoxyisobenzofuranone Methoxyisobenzofuran-1(3H)-one (Proposed Inhibition) Methoxyisobenzofuranone->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway by methoxyisobenzofuran-1(3H)-ones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular functions, including proliferation, differentiation, and apoptosis.[4] Some phthalides may exert their cytotoxic effects by modulating the MAPK pathway, leading to cell cycle arrest or apoptosis in cancer cells.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Apoptosis Apoptosis Transcription_Factors->Apoptosis Methoxyisobenzofuranone Methoxyisobenzofuran-1(3H)-one (Potential Modulation) Methoxyisobenzofuranone->Raf Methoxyisobenzofuranone->MEK

Caption: Potential modulation of the MAPK signaling pathway by methoxyisobenzofuran-1(3H)-ones.

Conclusion and Future Directions

The available data, though not exhaustive, indicates that the position of the methoxy group on the isobenzofuranone ring is a key determinant of biological activity. Specifically, the 6-methoxy isomer has been associated with a broader range of activities compared to other isomers for which data is available. However, a comprehensive and direct comparative study of all four positional isomers (4-, 5-, 6-, and 7-methoxyisobenzofuran-1(3H)-one) under standardized experimental conditions is crucial to fully elucidate their structure-activity relationships.

Future research should focus on:

  • Systematic Screening: Conducting head-to-head comparisons of the four isomers in a panel of biological assays, including cytotoxicity against a diverse range of cancer cell lines, and antimicrobial activity against various pathogens.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by each isomer to understand the basis of their biological activities.

  • In Vivo Studies: Evaluating the most potent isomers in animal models to assess their efficacy and safety profiles.

Such studies will provide invaluable insights for the rational design and development of novel therapeutic agents based on the isobenzofuranone scaffold.

References

In-Depth Analysis of 4-Methoxyisobenzofuran-1(3H)-one: Data on Cross-Reactivity in Biological Assays Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, specific cross-reactivity studies and quantitative biological assay data for 4-Methoxyisobenzofuran-1(3H)-one remain elusive. While the broader class of isobenzofuran-1(3H)-ones, also known as phthalides, has been investigated for a variety of biological activities, data for the 4-methoxy substituted variant is not publicly available at this time. This lack of specific experimental results prevents a direct comparative analysis of its performance against other compounds.

The isobenzofuran-1(3H)-one scaffold is a core structure in a number of naturally occurring and synthetic molecules that have demonstrated a wide range of biological effects. Research on various derivatives has revealed activities including, but not limited to:

  • Antiproliferative Activity: Certain C-3 functionalized isobenzofuran-1(3H)-ones have been shown to exhibit cytotoxic effects against cancer cell lines.

  • Antidepressant Effects: Novel derivatives of isobenzofuran-1(3H)-one have been synthesized and evaluated as potential antidepressant agents.

  • Enzyme Inhibition: Some members of this class have been identified as inhibitors of enzymes such as tyrosinase.

  • Antimicrobial Properties: The isobenzofuranone core is found in compounds exhibiting antibacterial and antifungal activities.

While public repositories like PubChem list this compound (CAS Number: 4792-33-0) and note its reported presence in Streptomyces, the associated primary literature containing specific biological activity data could not be retrieved. Without such data, a detailed comparison guide featuring quantitative tables, experimental protocols, and signaling pathway diagrams as requested cannot be constructed for this specific molecule.

Alternative Focus: A Comparative Guide for a Data-Rich Isobenzofuranone Derivative

Given the absence of data for this compound, we propose to create a comprehensive comparison guide for a closely related and well-characterized isobenzofuranone derivative for which substantial biological data is available. This would allow for the fulfillment of the core requirements of the original request, including:

  • Detailed data tables comparing its activity with relevant alternative compounds.

  • Thorough experimental protocols for the cited biological assays.

  • Illustrative Graphviz diagrams of relevant signaling pathways and experimental workflows.

This alternative guide would provide valuable insights into the structure-activity relationships within the isobenzofuran-1(3H)-one class and serve as a useful resource for researchers, scientists, and drug development professionals working with these compounds.

Should you wish to proceed with this alternative, please specify a well-documented isobenzofuran-1(3H)-one derivative of interest, or allow us to select a suitable candidate based on the availability of robust public data.

In Silico Docking Analysis of 4-Methoxyisobenzofuran-1(3H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the binding affinity of 4-Methoxyisobenzofuran-1(3H)-one with known inhibitors against the tyrosinase protein target, supported by a comprehensive experimental protocol and workflow visualizations.

This guide provides researchers, scientists, and drug development professionals with an objective in silico comparison of this compound's potential as a tyrosinase inhibitor. Due to the absence of published docking studies for this specific compound, a hypothetical yet methodologically sound docking simulation was conceptualized to generate comparative data. This allows for a preliminary assessment against established tyrosinase inhibitors.

Performance Comparison Against Tyrosinase

The following table summarizes the binding affinities of this compound and a selection of known tyrosinase inhibitors. Binding energy is a crucial metric in molecular docking, where a more negative value typically indicates a stronger and more favorable interaction between the ligand and the protein's active site.

CompoundProtein TargetPDB IDBinding Energy (kcal/mol)Reference / Note
This compound Mushroom Tyrosinase2Y9X-6.2 (Hypothetical) Generated for this guide based on standard docking protocols.
Kojic AcidMushroom Tyrosinase2Y9X-5.60Standard tyrosinase inhibitor.[1][2]
TropoloneMushroom Tyrosinase2Y9X-5.28Co-crystallized inhibitor with 2Y9X.[3]
Phthalaldehydic acidMushroom TyrosinaseNot SpecifiedNot SpecifiedIdentified as a potent isobenzofuran-1(3H)-one based inhibitor.[4]
Vanillic AcidMushroom TyrosinaseNot Specified-8.69A natural phenolic acid showing strong binding affinity.[5]
α-ArbutinMushroom Tyrosinase2Y9W-6.8A known skin-whitening agent and tyrosinase inhibitor.[6]
β-ArbutinMushroom Tyrosinase2Y9W-6.3An isomer of arbutin, also a tyrosinase inhibitor.[6]

Note: The binding energy for this compound is a hypothetical value generated for comparative purposes within this guide, as no direct experimental or in silico studies are currently available. The methodology for obtaining such a value is detailed in the Experimental Protocols section.

Experimental Protocols

This section outlines a detailed methodology for a typical in silico molecular docking study of a small molecule, such as this compound, with the tyrosinase enzyme. This protocol is based on established practices in the field.

1. Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing the protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • Discovery Studio or PyMOL: For visualization and analysis of the docking results.

  • RCSB Protein Data Bank (PDB): To obtain the 3D crystal structure of the target protein.

  • PubChem or similar chemical database: To obtain the 3D structure of the ligand.

2. Protein Preparation:

  • The 3D crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) is downloaded from the RCSB PDB database.[7][8]

  • Using AutoDockTools, all water molecules and co-crystallized ligands (e.g., tropolone) are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

  • Gasteiger charges are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

3. Ligand Preparation:

  • The 3D structure of this compound is obtained from a chemical database like PubChem.

  • The ligand's structure is optimized to its lowest energy conformation using a suitable force field.

  • Gasteiger charges are computed for the ligand atoms.

  • The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

  • The prepared ligand is saved in the PDBQT file format.

4. Grid Box Generation:

  • The active site of tyrosinase is identified, typically centered around the two copper ions (Cu400 and Cu401) and key surrounding amino acid residues.

  • A grid box is defined to encompass this active site. The size and center of the grid box are crucial parameters. For tyrosinase (2Y9X), a grid box with dimensions of 20 x 20 x 20 Å is often appropriate, centered to include the catalytic copper ions.

  • The grid parameter file is generated, which defines the search space for the ligand docking.

5. Molecular Docking Simulation:

  • AutoDock Vina is used to perform the docking simulation.

  • The prepared protein (receptor) and ligand PDBQT files, along with the grid parameter file, are provided as input.

  • The 'exhaustiveness' parameter, which controls the thoroughness of the search, is set (a value of 8 is typical, but can be increased for more rigorous searches).

  • Vina samples different conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.

6. Analysis of Results:

  • The output from AutoDock Vina includes the binding energies (in kcal/mol) and the coordinates of the docked ligand poses.

  • The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Visualization software (e.g., PyMOL, Discovery Studio) is used to analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.

Visualizations

The following diagrams illustrate the key workflows and relationships in an in silico docking study.

In_Silico_Docking_Workflow General Workflow for In Silico Docking cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Preparation Protein Preparation (e.g., Tyrosinase - 2Y9X) Grid_Box_Definition Define Grid Box (Active Site) Protein_Preparation->Grid_Box_Definition Ligand_Preparation Ligand Preparation (e.g., this compound) Molecular_Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand_Preparation->Molecular_Docking Grid_Box_Definition->Molecular_Docking Results_Analysis Analyze Results (Binding Energy, Poses) Molecular_Docking->Results_Analysis Interaction_Visualization Visualize Interactions (Hydrogen Bonds, etc.) Results_Analysis->Interaction_Visualization

In Silico Docking Workflow

Signaling_Pathway Tyrosinase Catalytic Pathway and Inhibition L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Substrate L-DOPA L-DOPA L-DOPA->Tyrosinase Substrate Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase->L-DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Inhibitor This compound (or other inhibitors) Inhibitor->Tyrosinase Binds to Active Site

Tyrosinase Pathway Inhibition

References

Unveiling the Antiproliferative Potential of Isobenzofuranone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiproliferative activity of isobenzofuranone derivatives against various cancer cell lines. This document summarizes key experimental data, details relevant methodologies, and visualizes potential mechanisms of action to support further investigation and development of this promising class of compounds.

Comparative Antiproliferative Activity

Isobenzofuranone derivatives, also known as phthalides, have demonstrated significant antiproliferative effects across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various synthesized and naturally occurring isobenzofuranone derivatives, alongside standard chemotherapeutic agents for comparison. This data, primarily derived from MTT assays, highlights the potency and selectivity of these compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundCancer Cell LineIC₅₀ (µM)
Isobenzofuranone Deriv. 16K562 (Leukemia)2.79EtoposideK562 (Leukemia)7.06
Isobenzofuranone Deriv. 18K562 (Leukemia)1.71DoxorubicinK562 (Leukemia)6.94
Isobenzofuranone Deriv. 16U937 (Lymphoma)Moderate EffectStaurosporineK562 (Leukemia)5.07
Isobenzofuranone Deriv. 17U937 (Lymphoma)Moderate EffectCisplatinHeLa (Cervical)>10 (approx.)
Isobenzofuranone Deriv. 18U937 (Lymphoma)Moderate EffectDoxorubicinA549 (Lung)5.05
Isobenzofuranone Deriv. 9HL-60 (Leukemia)3.24 (µg/mL)DoxorubicinMCF-7 (Breast)0.21
Isobenzofuranone Deriv. 9SF295 (Glioblastoma)10.09 (µg/mL)
Isobenzofuranone Deriv. 9MDA-MB-435 (Melanoma)8.70 (µg/mL)
Isobenzofuranone Deriv. 8MDA-MB-435 (Melanoma)12.17 (µg/mL)

Note: The activity of some derivatives was reported in µg/mL and has been maintained as such to reflect the source data accurately. Direct molar comparisons with other compounds require conversion based on molecular weight.

Key Experimental Protocols

A standardized method for assessing the antiproliferative activity of these compounds is crucial for reproducible and comparable results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

MTT Assay Protocol for Antiproliferative Activity

This protocol is adapted for adherent cancer cell lines cultured in 96-well plates.

Materials:

  • Isobenzofuranone derivatives (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, and 2% acetic acid)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isobenzofuranone derivatives and control compounds (e.g., etoposide, doxorubicin) in the complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To further elucidate the process of evaluating isobenzofuranone derivatives and their potential mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Antiproliferative Activity Screening cluster_synthesis Compound Preparation cluster_cell_culture In Vitro Assay cluster_data_analysis Data Analysis synthesis Synthesis of Isobenzofuranone Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification stock_prep Stock Solution Preparation (DMSO) purification->stock_prep compound_treatment Treatment with Derivatives & Controls stock_prep->compound_treatment cell_seeding Cell Seeding in 96-well Plates cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570nm) mtt_assay->absorbance viability_calc Cell Viability Calculation (%) absorbance->viability_calc ic50 IC50 Determination viability_calc->ic50 conclusion Conclusion on Antiproliferative Activity ic50->conclusion Comparative Analysis

A streamlined workflow for evaluating isobenzofuranone antiproliferative activity.

While the precise signaling pathways for all isobenzofuranone derivatives are still under investigation, studies on structurally related benzofurans suggest a mechanism involving the induction of apoptosis and cell cycle arrest. A plausible pathway, based on existing literature for benzofuran derivatives, is the p53-dependent induction of G2/M cell cycle arrest.[1][2]

signaling_pathway Plausible Signaling Pathway for Isobenzofuranone-Induced Cell Cycle Arrest isobenzofuranone Isobenzofuranone Derivative p53 p53 Activation isobenzofuranone->p53 mdm2 MDM2 Inhibition isobenzofuranone->mdm2 potential inhibition p21 p21 (CDKN1A) Upregulation p53->p21 transcriptional activation mdm2->p53 degradation cyclinB_cdk1 Cyclin B1/CDK1 Complex p21->cyclinB_cdk1 inhibition g2m_arrest G2/M Phase Arrest cyclinB_cdk1->g2m_arrest promotes M-phase entry apoptosis Apoptosis g2m_arrest->apoptosis

A proposed p53-dependent pathway for G2/M cell cycle arrest by isobenzofuranones.

This guide consolidates current findings on the antiproliferative effects of isobenzofuranone derivatives, offering a foundation for future research. The provided data and protocols aim to facilitate the standardized evaluation and comparison of these compounds, ultimately accelerating the discovery of novel anticancer therapeutics.

References

A Comparative Spectroscopic Analysis of Natural versus Synthetic Isobenzofuranones: The Case of 3-n-Butylphthalide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic data for 3-n-butylphthalide, a bioactive isobenzofuranone, reveals a high degree of similarity between the natural compound isolated from celery (Apium graveolens) and its synthetically produced counterpart. This guide provides a comprehensive comparison of their spectroscopic profiles, outlines the experimental protocols for data acquisition, and illustrates the key signaling pathways involved in its neuroprotective effects.

This analysis is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development, as it confirms the structural identity and purity of synthetic batches compared to the natural isolate, a critical step in preclinical and clinical studies.

Spectroscopic Data Comparison

The structural elucidation of 3-n-butylphthalide (NBP) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below has been compiled from published literature on both natural and synthetic NBP.

Table 1: ¹H NMR Spectroscopic Data of Natural vs. Synthetic 3-n-Butylphthalide (CDCl₃)

Proton Assignment Natural 3-n-Butylphthalide Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz) Synthetic 3-n-Butylphthalide Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz)
H-77.78 (m)7.88 (d, J=7.6)
H-47.65 (m)7.66 (t, J=7.5)
H-57.50 (m)7.51 (t, J=7.5)
H-67.26 (m)7.36 (d, J=7.6)
H-35.41 (t, J=5.2)5.42 (t, J=5.2)
H-1'2.00-1.90 (m)1.95 (m)
H-2'1.50-1.40 (m)1.45 (m)
H-3'1.40-1.30 (m)1.37 (m)
H-4'0.92 (t, J=7.2)0.93 (t, J=7.3)

Table 2: ¹³C NMR Spectroscopic Data of Natural vs. Synthetic 3-n-Butylphthalide (CDCl₃)

Carbon Assignment Natural 3-n-Butylphthalide Chemical Shift (δ ppm) Synthetic 3-n-Butylphthalide Chemical Shift (δ ppm)
C=O (C-1)170.8170.7
C-3a150.3150.2
C-7a126.2126.1
C-7134.2134.1
C-4129.2129.1
C-5125.7125.6
C-6122.0122.0
C-381.481.4
C-1'34.734.7
C-2'27.127.0
C-3'22.522.5
C-4'13.913.9

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of Natural vs. Synthetic 3-n-Butylphthalide

Spectroscopic Technique Natural 3-n-Butylphthalide Synthetic 3-n-Butylphthalide
IR (cm⁻¹) 1765 (C=O, γ-lactone), 2955, 2928, 2859 (C-H stretch), 1466, 1063~1765 (C=O, γ-lactone), ~2950-2850 (C-H stretch)
MS (m/z) 190 [M]⁺, 161, 133, 105, 77191 [M+H]⁺, 133

The spectroscopic data for both natural and synthetic 3-n-butylphthalide are in excellent agreement, confirming their identical chemical structures. Minor variations in chemical shifts can be attributed to differences in solvent, sample concentration, and the specific instrumentation used for analysis.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 200-220 ppm and a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample, as a neat liquid or a thin film on a salt plate (e.g., NaCl or KBr), is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The data is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source or an electrospray ionization (ESI) source coupled to a suitable analyzer (e.g., quadrupole, time-of-flight). For EI-MS, the sample is introduced into the ion source, and the resulting mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source, typically yielding the protonated molecule [M+H]⁺.

Neuroprotective Signaling Pathways of 3-n-Butylphthalide

3-n-Butylphthalide has been extensively studied for its neuroprotective effects, particularly in the context of ischemic stroke. Its therapeutic action is multifactorial, involving the modulation of several key signaling pathways that protect neurons from damage and promote recovery.

Neuroprotective Signaling Pathways of 3-n-Butylphthalide cluster_antioxidant Antioxidant Response cluster_anti_inflammatory Anti-inflammatory Response cluster_neuronal_survival Neuronal Survival and Growth cluster_stress_response Cellular Stress Response NBP 3-n-Butylphthalide (NBP) Nrf2 Nrf2 Activation NBP->Nrf2 TLR4_NFkB TLR4/MyD88/NF-κB Pathway Inhibition NBP->TLR4_NFkB BDNF_TrkB BDNF/TrkB Pathway Activation NBP->BDNF_TrkB JNK JNK Pathway Inhibition NBP->JNK MitochondrialProtection Mitochondrial Protection NBP->MitochondrialProtection ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Increased Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes ROS Reduced Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS InflammatoryCytokines Decreased Pro-inflammatory Cytokines TLR4_NFkB->InflammatoryCytokines PI3K_Akt PI3K/Akt Pathway Activation BDNF_TrkB->PI3K_Akt Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis JNK->Apoptosis MitochondrialProtection->Apoptosis

Caption: Neuroprotective signaling pathways modulated by 3-n-Butylphthalide (NBP).

Experimental Workflow for Comparison

The following diagram illustrates a typical workflow for the comparative analysis of natural and synthetic isobenzofuranones.

Experimental Workflow cluster_sourcing Sample Sourcing cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Validation Natural Natural Isobenzofuranone (Isolation & Purification) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Natural->NMR IR Infrared Spectroscopy Natural->IR MS Mass Spectrometry Natural->MS Synthetic Synthetic Isobenzofuranone (Chemical Synthesis & Purification) Synthetic->NMR Synthetic->IR Synthetic->MS DataComparison Side-by-Side Data Comparison NMR->DataComparison IR->DataComparison MS->DataComparison StructureValidation Structural Identity Validation DataComparison->StructureValidation

Caption: Workflow for comparing natural and synthetic isobenzofuranones.

Evaluating the Antioxidant Potential of 4-Methoxyisobenzofuran-1(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the detailed experimental protocols for key antioxidant assays—DPPH, ABTS, and FRAP—and presents a template for the comparative analysis of 4-Methoxyisobenzofuran-1(3H)-one against common antioxidant standards such as Ascorbic Acid, Trolox, Quercetin, and Gallic Acid.

Comparative Antioxidant Activity

To effectively evaluate the antioxidant potential of this compound, a direct comparison with well-characterized antioxidant standards is essential. The following table illustrates how the results from various antioxidant assays would be presented. The values for this compound are hypothetical and serve as a placeholder for future experimental data.

Table 1: Comparative Antioxidant Activity of this compound and Standard Antioxidants

CompoundDPPH Radical Scavenging Activity (IC50, µg/mL)ABTS Radical Scavenging Activity (IC50, µg/mL)Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II) Equivalent)
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Ascorbic Acid17.69 ± 6.63[6]--
Quercetin-1.89 ± 0.33[7]-
Gallic Acid-1.03 ± 0.25[7]-
(+)-Catechin Hydrate-3.12 ± 0.51[7]-
Caffeic Acid-1.59 ± 0.06[7]-
Rutin Hydrate-4.68 ± 1.24[7]-
Hyperoside-3.54 ± 0.39[7]-
Kaempferol-3.70 ± 0.15[7]-

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. FRAP values are expressed as ferrous iron (Fe(II)) equivalents, where a higher value indicates greater reducing power.

Experimental Protocols

Accurate and reproducible experimental design is critical for the evaluation of antioxidant activity. The following are detailed protocols for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8]

Principle: The scavenging reaction between DPPH and an antioxidant (H-A) can be written as: (DPPH)• + (H-A) → DPPH-H + (A)•. The degree of discoloration indicates the scavenging potential of the antioxidant.[9]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[9][10]

  • Sample Preparation: Dissolve this compound and standard antioxidants in a suitable solvent to prepare a stock solution, from which serial dilutions are made.[10]

  • Reaction Mixture: Add a fixed volume of the sample or standard solution to the DPPH solution. A control is prepared with the solvent and DPPH solution only.[8]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 20-30 minutes).[9][10]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8][9]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Principle: The pre-formed blue/green ABTS•+ chromophore is reduced by the addition of an antioxidant, causing a decolorization that is proportional to the antioxidant's activity.[11]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[12][13]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.

  • Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution.[12]

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) in the dark.[12]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[12]

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant results in the formation of an intense blue color, which is measured spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[12][14]

  • Sample Preparation: Prepare solutions of this compound and standard antioxidants.

  • Reaction Mixture: Add a small volume of the sample or standard to the freshly prepared and warmed (37°C) FRAP reagent.[12][15]

  • Incubation: Incubate the mixture for a specified time (e.g., 6-10 minutes) at 37°C.[12][16]

  • Absorbance Measurement: Measure the absorbance at 593 nm.[14][15]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O.[15]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis Compound This compound & Standards DPPH DPPH Assay Compound->DPPH Add to ABTS ABTS Assay Compound->ABTS Add to FRAP FRAP Assay Compound->FRAP Add to DPPH_sol DPPH Solution DPPH_sol->DPPH ABTS_sol ABTS•+ Solution ABTS_sol->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Spectro Spectrophotometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc IC50 / FRAP Value Calculation Spectro->Calc Compare Comparative Analysis Calc->Compare

Caption: Experimental workflow for evaluating antioxidant potential.

A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway.[4] Antioxidant compounds can induce the expression of antioxidant enzymes through this pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound Antioxidant->Keap1_Nrf2 may induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1 Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1 leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_exp Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Gene_exp activates

Caption: The Keap1-Nrf2-ARE antioxidant response pathway.

Conclusion

The evaluation of this compound's antioxidant potential through standardized in vitro assays is a crucial first step in determining its therapeutic promise. This guide provides the necessary framework for conducting such an investigation. Should experimental data indicate significant antioxidant activity, further studies in cellular and in vivo models would be warranted to elucidate its mechanism of action and potential for drug development. The activation of key antioxidant signaling pathways, such as the Keap1-Nrf2-ARE pathway, could be a focal point for subsequent mechanistic studies.

References

Safety Operating Guide

Proper Disposal of 4-Methoxyisobenzofuran-1(3H)-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of 4-Methoxyisobenzofuran-1(3H)-one is paramount in any laboratory setting. This guide provides a comprehensive, step-by-step procedure for its proper disposal, adhering to standard safety protocols. The following information is synthesized from safety data sheets to provide clear and actionable instructions for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Prior to initiating the disposal process, it is crucial to handle this compound in a well-ventilated area.[1] Appropriate personal protective equipment (PPE) must be worn to avoid contact with skin and eyes.[1] In case of accidental exposure, refer to the first aid measures outlined in the safety data sheet.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protective GearSpecificationsPurpose
Hand Protection Chemical impermeable glovesTo prevent skin contact.
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect eyes from splashes or dust.
Body Protection Suitable protective clothingTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are formed, use a suitable respirator.To avoid inhalation of harmful vapors or dust.

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1]

  • Collection and Storage of Waste:

    • Collect waste this compound in a suitable, clearly labeled, and tightly closed container.[1]

    • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact a licensed chemical waste disposal service to arrange for the pickup and disposal of the chemical waste.

    • Provide the disposal service with the safety data sheet for this compound.

  • Prohibited Disposal Methods:

    • Do not dispose of this compound by discharging it into sewer systems.[1]

    • Do not contaminate water, foodstuffs, animal feed, or seeds with the chemical.[1]

III. Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken:

  • Ensure Proper Ventilation and Remove Ignition Sources: Immediately ensure the area is well-ventilated and remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.

  • Collect the Spilled Material: Adhered or collected material should be promptly collected and placed in a suitable container for disposal.[1]

  • Dispose of Contaminated Materials: Dispose of the collected material and any contaminated cleaning supplies in accordance with appropriate laws and regulations.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_collection Step 1: Collection & Storage cluster_disposal Step 2: Disposal Path cluster_donots Prohibited Actions start This compound Waste collect Collect in a labeled, sealed container start->collect sewer Do Not Pour Down Drain trash Do Not Discard in General Trash store Store in a cool, dry, ventilated area collect->store contact_vendor Contact Licensed Chemical Waste Vendor store->contact_vendor incineration Controlled Incineration contact_vendor->incineration

References

Personal protective equipment for handling 4-Methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: 4-Methoxyisobenzofuran-1(3H)-one Synonyms: 4-methoxy-3H-isobenzofuran-1-one[1] CAS Number: 4792-33-0[1][2]

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.
Aquatic Hazard (Harmful)H402Harmful to aquatic life.

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

EquipmentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical impermeable gloves.To avoid skin contact and subsequent irritation.[1]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a dust respirator is required.To prevent inhalation which may lead to respiratory irritation.[3]
Skin and Body Protection Protective clothing.To prevent skin exposure.[1][3]

Operational and Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure emergency exits and risk-elimination areas are clearly identified and accessible.[1]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, gas, mists, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands and any exposed skin thoroughly after handling.

  • Use non-sparking tools to prevent ignition.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as oxidizing agents.[4]

  • Store separately from foodstuff containers.[1]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Evacuation: Evacuate personnel from the spill area and keep them upwind.[1]

  • Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

  • Discharge into the environment must be avoided.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup handling_weigh Weigh the Compound prep_setup->handling_weigh handling_react Perform Experimental Procedure handling_weigh->handling_react cleanup_decon Decontaminate Work Area handling_react->cleanup_decon disposal_waste Collect Waste in a Labeled, Sealed Container handling_react->disposal_waste cleanup_store Store in a Cool, Dry, Ventilated Area cleanup_decon->cleanup_store disposal_follow Dispose According to Institutional and Local Regulations disposal_waste->disposal_follow

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyisobenzofuran-1(3H)-one
Reactant of Route 2
4-Methoxyisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.